Cetilistat
Description
This compound is a novel inhibitor of pancreatic lipase being developed by Alizyme for the treatment of obesity and associated co-morbidities, including type 2 diabetes.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
lipase inhibitor in randomized, placebo-controlled study of weight reduction in obese patients (3/2007)
Structure
2D Structure
Properties
IUPAC Name |
2-hexadecoxy-6-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCQKIKWYUURMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182506 | |
| Record name | Cetilistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282526-98-1 | |
| Record name | Cetilistat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282526-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetilistat [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282526981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetilistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cetilistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CETILISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC5G1JUA39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cetilistat in Lipid Metabolism
Introduction
Cetilistat is a novel, orally administered, peripherally acting anti-obesity agent designed for weight management.[1][2] Unlike many anti-obesity drugs that act on the central nervous system to suppress appetite, this compound's mechanism is localized to the gastrointestinal tract.[3][4] It is a potent and selective inhibitor of pancreatic lipase, a key enzyme in the digestion of dietary fats.[5][6] By inhibiting this enzyme, this compound reduces the absorption of dietary triglycerides, leading to a decrease in caloric intake and subsequent weight loss.[7][8] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Pancreatic Lipase Inhibition
The primary therapeutic action of this compound is the inhibition of gastrointestinal lipases, particularly pancreatic lipase.[2][3] Pancreatic lipase is secreted into the duodenum and is the principal enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[3]
This compound, a benzoxazinone derivative, binds to the active site of pancreatic lipase in the gut.[1][3] Molecular docking and dynamics simulation studies have revealed that this compound interacts with the "lid region" of the enzyme, a mobile surface loop that controls access to the active site.[9] By binding to this region, this compound induces conformational changes that prevent the enzyme from interacting with its triglyceride substrate.[9] This inhibition blocks the breakdown of dietary fats.[2][5] Consequently, undigested triglycerides are not absorbed through the intestinal wall and are instead excreted in the feces.[7][10] This leads to a reduction in the total number of absorbed calories, contributing to weight loss and improvement in lipid profiles.[3][6]
Quantitative Data on this compound's Efficacy
The efficacy of this compound has been quantified through various in vitro and clinical studies. Its potency as a lipase inhibitor is demonstrated by its low IC50 value, and its clinical effectiveness is shown by its impact on fat excretion and body weight.
Table 1: In Vitro Inhibitory Potency of this compound
| Enzyme Source | IC50 Value (nmol/L) | Reference |
| Human Pancreatic Lipase | 5.95 | [6][11] |
| Rat Pancreatic Lipase | 54.8 | [6][11] |
| Porcine Pancreatic Lipase | ≤ 1000 | [12] |
This compound is approximately 9.2 times more potent against human pancreatic lipase than rat pancreatic lipase.[6][11]
Table 2: Clinical Efficacy of this compound in Obese Patients (12-Week Trials)
| Parameter | Placebo | This compound (80 mg t.i.d.) | This compound (120 mg t.i.d.) | Orlistat (120 mg t.i.d.) | Reference |
| Mean Weight Loss (kg) | 2.86 | 3.85 | 4.32 | 3.78 | [13] |
| Patients with ≥5% Weight Loss | ~17% | ~31% | ~33% | N/A | [12] |
*Data for 120mg and 240mg doses combined showed 31% and 33% respectively.[12]
Table 3: Effect of this compound on Fecal Fat Excretion in Healthy Volunteers
| Treatment Group | Mean Fecal Fat Excretion ( g/day ) | Reference |
| Placebo | 1.4 ± 1.0 | [12] |
| This compound (50-300 mg t.i.d.) | 4.9 ± 4.3 to 11.2 ± 6.9 | [12] |
| Orlistat (120 mg t.i.d.) | 5.6 ± 3.8 | [12] |
Increases in fecal fat excretion were mirrored by significant increases in triglyceride excretion, confirming the inhibition of triglyceride hydrolysis.[10]
Experimental Protocols
The evaluation of pancreatic lipase inhibitors relies on robust in vitro assays. Below are detailed methodologies for two common types of pancreatic lipase inhibition assays used in the characterization of compounds like this compound.
Triolein Emulsion-Based Assay
This method mimics the physiological substrate of pancreatic lipase and measures the liberation of free fatty acids.
a. Materials:
-
Porcine Pancreatic Lipase (e.g., Sigma, L3126)[14]
-
Substrate components: l-α-lecithin, triolein (or glyceryl trioleate), sodium taurocholate[14][15]
-
Buffer: Tris-HCl (13 mM Tris, 150 mM NaCl, 1.3 mM CaCl₂, pH 8.0)[14]
-
Stop Reagent: 1 M Hydrochloric Acid (HCl)[14]
-
Extraction Solvent: Hexane[14]
-
Positive Control: this compound[14]
-
Quantification Kit: Non-Esterified Fatty Acid (NEFA) detection kit[14]
b. Protocol:
-
Substrate Preparation: Prepare an emulsified solution by sonicating l-α-lecithin (10 mg), triolein (16 mg), and sodium taurocholate (5 mg) in 9.0 mL of Tris-HCl buffer.[14]
-
Enzyme Preparation: Dissolve porcine pancreatic lipase (e.g., 4.5 mg) in Tris-HCl buffer (30 mL).[14]
-
Reaction Setup: In a microplate or test tube, add 100 μL of the test compound (this compound or other inhibitors, dissolved in 50% aqueous DMSO) and 200 μL of the substrate emulsion.[14]
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.[14]
-
Reaction Initiation: Add 100 μL of the enzyme solution to start the reaction. Incubate for 30 minutes at 37°C.[14]
-
Reaction Termination: Stop the reaction by adding 20 μL of 1 M HCl.[14]
-
Extraction: Extract the liberated oleic acids by adding 600 μL of hexane and vortexing.[14]
-
Quantification: Transfer an aliquot of the hexane layer (300 μL) to a new tube, evaporate the solvent, and redissolve the residue in DMSO. Quantify the oleic acid content using a NEFA kit according to the manufacturer's instructions.[14]
-
Calculation: Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
Spectrophotometric Assay using p-Nitrophenyl Ester Substrate
This colorimetric assay uses an artificial substrate, p-nitrophenyl butyrate (p-NPB) or palmitate (pNPP), which releases a colored product upon hydrolysis.
a. Materials:
-
Porcine Pancreatic Lipase[16]
-
Substrate: p-nitrophenyl butyrate (p-NPB) dissolved in dimethylformamide[16] or p-nitrophenyl palmitate (pNPP)[17]
-
Buffer: Tris-HCl (100 mM Tris-HCl, 5 mM CaCl₂, pH 7.0) or Sodium Phosphate (pH 8.0)[16][18]
-
Positive Control: Orlistat or this compound[16]
-
96-well microplate and reader[18]
b. Protocol:
-
Enzyme Buffer Preparation: Prepare a solution of porcine pancreatic lipase (e.g., 2.5 mg/mL) in a buffer containing 10 mM MOPS and 1 mM EDTA (pH 6.8). Mix this with the Tris-HCl reaction buffer.[16]
-
Reaction Setup: In a 96-well plate, mix the enzyme buffer with the test compound solution (e.g., this compound at various concentrations).[16]
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.[16]
-
Reaction Initiation: Add the substrate solution (e.g., 10 mM p-NPB) to each well to start the reaction.[16]
-
Measurement: Immediately begin monitoring the increase in absorbance at 405 nm for 20-30 minutes at 37°C using a microplate reader. The absorbance is due to the release of p-nitrophenol.[16][17]
-
Calculation: The rate of reaction is determined from the slope of the absorbance curve. The percentage of inhibition is calculated using the formula: I% = [(A_control - A_sample) / A_control] x 100, where A is the absorbance or reaction rate.[17]
This compound operates through a well-defined, peripheral mechanism of action centered on the potent and selective inhibition of pancreatic lipase.[3][4] This inhibition directly prevents the digestion and subsequent absorption of dietary triglycerides, a process confirmed by significant increases in fecal fat excretion and corresponding weight loss in clinical trials.[10][13] The data clearly supports its role as an effective agent for obesity management. The established in vitro protocols allow for consistent evaluation of its inhibitory activity, providing a solid foundation for further research and development in the field of metabolic disorders.
References
- 1. This compound | C25H39NO3 | CID 9952916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. nbinno.com [nbinno.com]
- 6. This compound (ATL-962), a novel pancreatic lipase inhibitor, ameliorates body weight gain and improves lipid profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2013092786A1 - Compositions comprising this compound - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. tmrjournals.com [tmrjournals.com]
- 10. Reduction of dietary fat absorption by the novel gastrointestinal lipase inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. magistralbr.caldic.com [magistralbr.caldic.com]
- 13. This compound - Investigational Drug for Obesity - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. 4.2. Pancreatic Lipase Inhibition Assay [bio-protocol.org]
- 15. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 16. 4.6. Pancreatic Lipase Inhibition Assay [bio-protocol.org]
- 17. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Cetilistat as a Pancreatic Lipase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetilistat is a peripherally acting anti-obesity agent that functions as a potent and selective inhibitor of pancreatic lipase. This enzyme is critical for the digestion of dietary triglycerides. By blocking the action of pancreatic lipase, this compound reduces the absorption of dietary fats, leading to a decrease in caloric intake and subsequent weight loss. This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its inhibitory activity, and visualizations of its mechanism and experimental workflows.
Mechanism of Action
This compound exerts its therapeutic effect locally within the gastrointestinal tract. Unlike centrally acting anti-obesity drugs, it does not cross the intestinal barrier to a significant extent and therefore lacks systemic and central nervous system side effects. The primary molecular target of this compound is pancreatic lipase, an enzyme secreted by the pancreas into the duodenum that is responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.
This compound binds to the active site of pancreatic lipase, preventing the enzyme from breaking down dietary fats. This inhibition leads to an increase in the amount of undigested triglycerides passing through the digestive system, which are then excreted in the feces. The direct consequence of this reduced fat absorption is a decrease in the total number of calories absorbed from a meal, which, over time, contributes to weight loss.
dot
Caption: Mechanism of this compound in inhibiting pancreatic lipase.
Quantitative Data
In Vitro Inhibitory Activity
This compound has demonstrated potent inhibitory activity against both human and rat pancreatic lipase in in vitro assays.
| Enzyme Source | IC50 (nmol/l) | Reference |
| Human Pancreatic Lipase | 5.95 | |
| Rat Pancreatic Lipase | 54.8 |
IC50: Half maximal inhibitory concentration
Clinical Efficacy: Weight Loss
Phase II and III clinical trials have evaluated the efficacy of this compound in promoting weight loss in obese patients, both with and without type 2 diabetes.
Table 2.1: 12-Week Phase IIb Study in Obese Diabetic Patients (on Metformin)
| Treatment Group (three times daily) | Mean Weight Loss (kg) | p-value vs. Placebo | Reference |
| Placebo | 2.86 | - | |
| This compound 40 mg | 2.94 | 0.958 | |
| This compound 80 mg | 3.85 | 0.01 | |
| This compound 120 mg | 4.32 | 0.0002 | |
| Orlistat 120 mg | 3.78 | 0.008 |
Table 2.2: 52-Week Phase III Study in Obese Patients with Type 2 Diabetes and Dyslipidemia
| Treatment Group (three times a day) | Reduction in Average Body Weight (%) | Reference |
| Placebo | 1.103 | |
| This compound 120 mg | 2.776 |
Clinical Efficacy: Glycemic Control
In obese patients with type 2 diabetes, this compound has also been shown to improve glycemic control.
Table 2.3: Change in HbA1c in a 12-Week Phase IIb Study
| Treatment Group (three times daily) | Change in HbA1c | Reference |
| Placebo | Statistically significant reductions noted, but specific values not provided in the source. | |
| This compound 80 mg | Statistically significant reductions noted, but specific values not provided in the source. | |
| This compound 120 mg | Statistically significant reductions noted, but specific values not provided in the source. | |
| Orlistat 120 mg | Statistically significant reductions noted, but specific values not provided in the source. |
HbA1c: Glycated hemoglobin, a marker of long-term blood glucose control.
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Butyrate (PNPB)
This assay is a common method for determining the inhibitory activity of compounds against pancreatic lipase. The
Early-Phase Clinical Trial Data for Cetilistat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetilistat is a novel, orally administered inhibitor of pancreatic and gastrointestinal lipases developed for the management of obesity and its associated comorbidities.[1][2] Unlike centrally acting anti-obesity agents, this compound acts peripherally within the gastrointestinal tract to reduce the absorption of dietary fats.[3][4] This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound, with a focus on quantitative outcomes, detailed experimental methodologies, and visual representations of its mechanism of action and clinical trial workflows.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of pancreatic lipase, a key enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2][5] By binding to the active site of pancreatic lipase in the gut, this compound prevents the breakdown of dietary fats, leading to their excretion in the feces.[2] This reduction in fat absorption results in a decrease in caloric intake, which contributes to weight loss.[2][3] Preclinical studies have shown that this compound has a high potency for human pancreatic lipase, with an IC50 in the low nanomolar range.[6][7]
Mechanism of Action of this compound.
Early-Phase Clinical Trial Data
Phase I Clinical Trials
Phase I studies in healthy volunteers were designed to assess the safety, tolerability, and pharmacodynamics of this compound. The primary pharmacodynamic endpoint in these studies was the measurement of fecal fat excretion.
Table 1: Summary of Phase I Clinical Trial Data for this compound in Healthy Volunteers
| Study Parameter | Placebo | This compound (50-300 mg t.i.d.) | Orlistat (120 mg t.i.d.) |
| Number of Subjects | 24 | 66 | 9 |
| Mean Fecal Fat Excretion ( g/day ) | 1.4 | 4.9 - 11.2 | 5.6 |
| Adverse Events | Similar to placebo | Primarily mild to moderate gastrointestinal events | Higher incidence of oily stools compared to this compound |
Data compiled from multiple Phase I studies.[2][8][9]
Phase II Clinical Trials
Phase II trials were conducted to evaluate the efficacy and safety of this compound in obese patients, including those with type 2 diabetes and other comorbidities. These studies were typically multicenter, randomized, double-blind, and placebo-controlled.
Table 2: Efficacy of this compound in a 12-Week Phase II Trial in Obese Patients
| Parameter | Placebo | This compound (60 mg t.i.d.) | This compound (120 mg t.i.d.) | This compound (240 mg t.i.d.) |
| Number of Patients | - | - | - | - |
| Mean Weight Loss (kg) | 2.4 | 3.3 (P<0.03 vs placebo) | 3.5 (P=0.02 vs placebo) | 4.1 (P<0.001 vs placebo) |
| Waist Circumference Reduction (cm) | 2.4 | 3.4 | 3.7 | 4.2 |
| Reduction in Total Cholesterol | - | Significant | Significant | Significant |
| Reduction in LDL Cholesterol | - | Significant | Significant | Significant |
Data from a 12-week, randomized, placebo-controlled study.[10][11][12]
Table 3: Efficacy and Safety of this compound in a 12-Week Phase II Trial in Obese Patients with Type 2 Diabetes
| Parameter | Placebo | This compound (40 mg t.i.d.) | This compound (80 mg t.i.d.) | This compound (120 mg t.i.d.) | Orlistat (120 mg t.i.d.) |
| Mean Weight Loss (kg) | 2.86 | 2.94 | 3.85 (P=0.01 vs placebo) | 4.32 (P=0.0002 vs placebo) | 3.78 (P=0.008 vs placebo) |
| HbA1c Reduction | 0.37% | - | 0.14% higher reduction than placebo | 0.17% higher reduction than placebo | - |
| Discontinuations due to AEs | 6.4% | 2.5% | 5.0% | 2.5% | 11.6% |
Data from a 12-week, randomized, placebo-controlled study in obese patients with type 2 diabetes on metformin.[13][14][15]
Experimental Protocols
Study Design and Patient Population
Early-phase clinical trials of this compound were typically designed as randomized, double-blind, placebo-controlled studies.[10][13] Phase I trials enrolled healthy volunteers, while Phase II trials focused on obese patients (BMI ≥ 30 kg/m ²) or overweight patients (BMI 28-29.9 kg/m ²) with comorbidities such as type 2 diabetes.[2][15]
Dietary Intervention
In many of the Phase II trials, patients were advised to follow a hypocaloric diet, typically with a deficit of approximately 500 kcal per day, and with around 30% of calories derived from fat.[4][13] This dietary intervention was usually initiated during a run-in period before randomization.[4][13] Conventional hypocaloric diets in clinical trials often consist of 1200-1500 kcal/day for women and 1500-1800 kcal/day for men.[16]
Efficacy and Safety Assessments
The primary efficacy endpoint in Phase II trials was typically the absolute change in body weight from baseline.[10][13] Secondary endpoints often included changes in waist circumference, lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides), and glycemic control (HbA1c) in diabetic patients.[10][13] Safety and tolerability were assessed through the monitoring of adverse events (AEs), particularly gastrointestinal side effects, and rates of discontinuation due to AEs.[10][13]
Laboratory Methodologies
-
Fecal Fat Analysis: The gold standard for quantifying fat malabsorption is the 72-hour fecal fat analysis.[9] The Van de Kamer method, a titration-based chemical analysis, has historically been used.[3][14] More modern and rapid methods include Nuclear Magnetic Resonance (NMR) spectroscopy, which offers high-throughput and safe quantification of fecal fat.[1][2]
-
Lipid Profile Analysis: Standard lipid panels are used to measure total cholesterol, triglycerides, HDL-C, and LDL-C.[6][17] These are typically measured using enzymatic colorimetric assays on automated chemistry analyzers.[5][13][15] Non-HDL cholesterol, calculated as total cholesterol minus HDL-C, is also a key parameter.[18]
General Workflow of a Phase II Clinical Trial for this compound.
Conclusion
The early-phase clinical trial data for this compound demonstrate its efficacy in promoting weight loss in obese individuals, including those with type 2 diabetes. The drug was generally well-tolerated, with a more favorable gastrointestinal side effect profile compared to orlistat. The mechanism of action, centered on the peripheral inhibition of pancreatic lipase, offers a targeted approach to weight management. Further larger-scale, long-term Phase III trials are necessary to fully establish the clinical utility and safety profile of this compound for the treatment of obesity.
References
- 1. NMR spectrometry. A new method for total stool fat quantification in chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of fecal fat quantitation via nuclear magnetic resonance spectroscopy (1H NMR) and gravimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. captodayonline.com [captodayonline.com]
- 4. publications.tno.nl [publications.tno.nl]
- 5. A micro-enzymatic method to measure cholesterol and triglyceride in lipoprotein subfractions separated by density gradient ultracentrifugation from 200 microliters of plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Analysis of Fecal Samples | Springer Nature Experiments [experiments.springernature.com]
- 12. NMR Analysis of Fecal Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic determination of triglyceride, free cholesterol, and total cholesterol in tissue lipid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. atlas-medical.com [atlas-medical.com]
- 16. Defining the Optimal Dietary Approach for Safe, Effective and Sustainable Weight Loss in Overweight and Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the In Vitro Enzymatic Inhibition of Cetilistat
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cetilistat, a novel therapeutic agent for obesity, operates through the targeted inhibition of pancreatic lipase, a critical enzyme in the digestion and absorption of dietary fats.[1][2] Unlike centrally acting anti-obesity drugs, this compound's mechanism is localized to the gastrointestinal tract, offering a peripherally focused approach to weight management.[1] This technical guide provides a comprehensive overview of the in vitro studies that have elucidated the enzymatic inhibition of this compound, offering valuable insights for researchers and professionals in the field of drug development.
Mechanism of Action: Pancreatic Lipase Inhibition
This compound is a potent inhibitor of pancreatic lipase, the primary enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] By binding to the active site of pancreatic lipase in the gut, this compound effectively inactivates the enzyme, preventing it from breaking down dietary fats.[1][2] This inhibition leads to a reduction in the absorption of fats from the gastrointestinal tract, resulting in the excretion of undigested fats in the feces and a subsequent decrease in caloric intake.[1]
Molecular docking and simulation studies have provided further insight into the interaction between this compound and human pancreatic lipase. These studies suggest that this compound preferentially binds to the "lid region" of the enzyme, a critical surface loop that controls access to the active site.[3][4] This interaction is thought to induce conformational changes that affect the enzyme's structure and dynamics, thereby inhibiting its catalytic activity.[3]
Quantitative Analysis of Enzymatic Inhibition
In vitro studies have consistently demonstrated this compound's potent inhibitory activity against pancreatic lipase. The half-maximal inhibitory concentration (IC50) values have been determined for various species, highlighting its efficacy.
| Enzyme Source | Assay Method | IC50 Value | Reference |
| Human Pancreatic Lipase | Quinine diimine dye colorimetric assay | ≤ 100 nM | [5] |
| Human Pancreatic Lipase | Not Specified | 5.95 nmol/l | [6][7] |
| Porcine Pancreatic Lipase | Sodium hydroxide titration method | < 1 µM | [5] |
| Rat Pancreatic Lipase | Not Specified | 54.8 nmol/l | [6][7] |
Table 1: In Vitro Inhibitory Activity of this compound against Pancreatic Lipase
Notably, this compound exhibits significantly higher potency against human pancreatic lipase compared to rat pancreatic lipase, with studies indicating it is approximately 9.2 times more potent in humans.[6][7] In comparison to another lipase inhibitor, Orlistat, this compound has shown a potentially more favorable side effect profile in clinical trials, which may be attributed to differences in their interaction with fat micelles.[8][9]
Experimental Protocols for In Vitro Pancreatic Lipase Inhibition Assays
The determination of this compound's inhibitory activity relies on robust and reproducible in vitro assays. Several methods have been employed, with the most common ones utilizing chromogenic substrates that release a colored product upon enzymatic cleavage.
p-Nitrophenyl Butyrate (p-NPB) Spectrophotometric Assay
This is a widely used method for assessing pancreatic lipase activity and its inhibition.
Principle: Pancreatic lipase hydrolyzes the substrate p-nitrophenyl butyrate (p-NPB) to p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically. The rate of p-nitrophenol formation is proportional to the lipase activity.
Typical Protocol:
-
Enzyme Preparation: A solution of porcine pancreatic lipase (e.g., 0.1 mg/ml) is prepared in a suitable buffer, such as 0.1 M Tris-HCl (pH 8.0).[1]
-
Incubation with Inhibitor: The test compound (this compound) is pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes at 37°C) to allow for binding.[1]
-
Substrate Addition: The enzymatic reaction is initiated by adding a solution of p-NPB (e.g., 10 mM) to the enzyme-inhibitor mixture.[1]
-
Reaction and Measurement: The reaction is allowed to proceed for a specific time (e.g., 15 minutes at 37°C), after which the absorbance of the released p-nitrophenol is measured at a wavelength of 405 nm.[1]
-
Calculation of Inhibition: The percentage of lipase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
Micelle-Based Glyceryl Trioleate Assay
This method more closely mimics the physiological conditions of fat digestion.
Principle: This assay uses a micellar solution of glyceryl trioleate, a natural substrate for pancreatic lipase. The lipase activity is determined by measuring the release of free fatty acids.
Typical Protocol:
-
Substrate Preparation: A micelle solution is created by sonicating a mixture of glyceryl trioleate, L-α-Phosphatidylcholine, and taurocholic acid sodium salt in a Tris-HCl buffer.[10]
-
Enzyme and Inhibitor Preparation: A solution of porcine pancreatic lipase is prepared. The inhibitor, this compound, is dissolved in a suitable solvent like DMSO.[10]
-
Reaction Mixture: The micelle substrate solution, buffer, and inhibitor (or vehicle) are combined.
-
Enzyme Addition: The reaction is initiated by adding the pancreatic lipase solution.
-
Quantification of Fatty Acids: The amount of free fatty acids released is quantified using a commercial kit (e.g., NEFA C-test).[10]
-
Calculation of Inhibition: The inhibitory activity is determined by comparing the amount of fatty acids released in the presence and absence of this compound.
Conclusion
The in vitro studies on this compound provide compelling evidence for its potent and selective inhibition of pancreatic lipase. The well-characterized mechanism of action, supported by quantitative data and detailed experimental protocols, establishes a strong foundation for its development as a therapeutic agent for obesity. The methodologies outlined in this guide offer a standardized approach for researchers to further investigate the enzymatic inhibition of this compound and other potential lipase inhibitors. This in-depth understanding is crucial for the continued development of effective and safe treatments for obesity and related metabolic disorders.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tmrjournals.com [tmrjournals.com]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. This compound (ATL-962), a novel pancreatic lipase inhibitor, ameliorates body weight gain and improves lipid profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Comparative Efficiency and Safety of Pharmacological Approaches to the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
The Pharmacological Profile of Cetilistat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetilistat is a peripherally acting anti-obesity agent characterized as a potent and selective inhibitor of pancreatic lipase. By blocking the enzymatic hydrolysis of dietary triglycerides in the gastrointestinal tract, this compound reduces the absorption of fats, thereby promoting weight loss. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It also presents a thorough analysis of its clinical efficacy and safety profile, supported by data from key clinical trials. Detailed experimental protocols for pivotal preclinical and clinical studies are provided to facilitate further research and development.
Introduction
Obesity is a global health crisis associated with a spectrum of comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. Pharmacotherapy serves as a critical adjunct to lifestyle modifications in the management of obesity. This compound (formerly known as ATL-962) emerged as a therapeutic candidate with a mechanism of action similar to Orlistat but with a potentially improved tolerability profile.[1][2] This document serves as an in-depth technical resource on the core pharmacology of this compound.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting pancreatic lipase, a key enzyme responsible for the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2] This inhibition is highly selective, with minimal effects on other digestive enzymes such as trypsin and chymotrypsin.[3] The unabsorbed triglycerides are then excreted in the feces, leading to a reduction in caloric intake from dietary fat.[2][4] Unlike centrally acting anti-obesity drugs, this compound does not affect appetite and acts locally in the gastrointestinal tract with minimal systemic absorption.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. youtube.com [youtube.com]
- 4. This compound (ATL-962), a novel pancreatic lipase inhibitor, ameliorates body weight gain and improves lipid profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
Methodological & Application
Application Note: Cetilistat Assay Protocol for In Vitro Lipase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the in vitro inhibitory activity of cetilistat against pancreatic lipase. This compound is a potent inhibitor of pancreatic lipase, a key enzyme responsible for the hydrolysis of dietary triglycerides. By inhibiting this enzyme, this compound reduces the absorption of dietary fats, making it a therapeutic agent for obesity management.[1][2] This application note includes the mechanism of action, a summary of inhibitory concentrations, and a comprehensive, step-by-step protocol for a colorimetric-based lipase activity assay.
Mechanism of Action
Pancreatic lipase is the primary enzyme that breaks down dietary triglycerides in the small intestine into smaller, absorbable molecules: free fatty acids and monoglycerides.[3] this compound functions as a selective inhibitor of this enzyme.[4] It is understood to bind to the lipase, particularly affecting the conformational state of the enzyme's "lid region," which is essential for its catalytic activity.[5] This inhibition prevents the hydrolysis of triglycerides, thereby reducing the absorption of fat from the diet.
Caption: Mechanism of this compound-mediated lipase inhibition.
This compound Inhibitory Activity Data
This compound has demonstrated potent inhibitory activity against various species of pancreatic lipase in vitro. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Lipase Source | Assay Method | IC50 Value | Reference |
| Human Pancreatic Lipase | Quinine diimine dye colorimetric assay | ≤ 100 nM | [4] |
| Human Pancreatic Lipase | Not Specified | 5.95 nM | [6][7][8] |
| Porcine Pancreatic Lipase | Sodium hydroxide titration method | < 1 µM | [4] |
| Rat Pancreatic Lipase | Colorimetric Assay | 54.8 nM | [6][7][8] |
Experimental Protocol: Colorimetric Lipase Inhibition Assay
This protocol is based on the principle of measuring the hydrolysis of a chromogenic substrate by pancreatic lipase. The rate of color development is proportional to lipase activity, and a reduction in this rate in the presence of this compound indicates inhibition. A substrate such as p-Nitrophenyl Palmitate (pNPP) can be used, which releases a yellow-colored product (p-nitrophenol) upon hydrolysis, detectable at 410 nm.[3]
Principle of the Assay
Porcine pancreatic lipase hydrolyzes the substrate p-nitrophenyl palmitate (pNPP) to p-nitrophenol, which can be measured spectrophotometrically. The inhibitory effect of this compound is determined by measuring the reduction in the rate of p-nitrophenol formation.
Materials and Reagents
-
This compound (and vehicle, e.g., DMSO)
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 8.0
-
Reaction Buffer: Assay Buffer containing 5 mM sodium deoxycholate and 10% isopropanol[3]
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer capable of reading at 410 nm
-
Multichannel pipettor
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in 100% DMSO. Store at -20°C.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in the Reaction Buffer. Ensure the final DMSO concentration in the reaction well is consistent across all conditions and does not exceed 1%.
-
Lipase Stock Solution (1 mg/mL): Dissolve PPL in Assay Buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Lipase Working Solution: On the day of the experiment, dilute the Lipase Stock Solution in the Reaction Buffer to the desired final concentration (e.g., 0.5-2.5 µg/mL, to be optimized for linear kinetics).[3]
-
Substrate Solution (pNPP): Prepare a stock solution of pNPP in isopropanol. Just before use, dilute it in the Reaction Buffer to the final desired concentration (e.g., 20 µM).
Assay Procedure
Caption: General workflow for the in vitro lipase inhibition assay.
-
Plate Setup: In a 96-well plate, add reagents in the following order. Set up each condition in triplicate.
-
Blank (No Enzyme): 100 µL Reaction Buffer + 50 µL vehicle/inhibitor.
-
Control (100% Activity): 50 µL Lipase Working Solution + 50 µL Reaction Buffer (with vehicle).
-
Inhibitor Wells: 50 µL Lipase Working Solution + 50 µL this compound Working Solution (at various concentrations).
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.[3]
-
Reaction Initiation: Add 100 µL of the pNPP Substrate Solution to all wells to start the reaction. The total volume should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 15-30 minutes.
Data Analysis
-
Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by plotting absorbance against time. The slope of the linear portion of this curve (mOD/min) represents the reaction rate.
-
Correct for Blank: Subtract the rate of the blank wells (if any background hydrolysis occurs) from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of lipase inhibition for each this compound concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:
-
V_control is the average rate of the control wells (100% activity).
-
V_inhibitor is the rate for a given this compound concentration.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the lipase activity.
Conclusion
The protocol described provides a reliable and reproducible method for evaluating the inhibitory potency of this compound on pancreatic lipase in an in vitro setting. This colorimetric assay is suitable for screening potential lipase inhibitors and for conducting detailed kinetic studies. Accurate determination of IC50 values is crucial for the characterization and development of anti-obesity therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. tmrjournals.com [tmrjournals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound (ATL-962), a novel pancreatic lipase inhibitor, ameliorates body weight gain and improves lipid profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
Application Notes and Protocols for Administering Cetilistat in Rodent Dietary Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Cetilistat, a potent pancreatic lipase inhibitor, in rodent models of diet-induced obesity (DIO). The following protocols and data are based on established preclinical studies and are intended to assist in the design and execution of similar research.
Mechanism of Action
This compound is a peripherally acting anti-obesity agent that functions by inhibiting pancreatic and gastrointestinal lipases.[1][2][3][4] These enzymes are crucial for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2] By blocking this enzymatic activity, this compound reduces the absorption of dietary fats, leading to a decrease in caloric intake and subsequent weight loss.[1][2] The undigested fats are then excreted in the feces.[2][5] This mechanism of action is distinct from centrally acting anti-obesity drugs that modulate appetite.[1][2][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Source | IC50 (nmol/l) | Reference |
| Human Pancreatic Lipase | 5.95 | [6][7][8] |
| Rat Pancreatic Lipase | 54.8 | [6][7][8] |
IC50: Half maximal inhibitory concentration.
Table 2: Effects of this compound in Oral Fat Loading Studies in Sprague-Dawley Rats
| This compound Dose (mg/kg) | Route of Administration | Effect on Plasma Triglyceride Elevation | Reference |
| 3 | Oral | Statistically significant reduction (45%) | [5][8] |
| 10 | Oral | Dose-dependent reduction | [6][9][10] |
| 30 | Oral | Dose-dependent reduction | [6][9][10] |
| 100 | Oral | Almost 90% reduction | [5][8] |
Table 3: Effects of this compound in Diet-Induced Obese (DIO) F344 Rats (3-week administration)
| This compound Dose (mg/kg/day) | Method of Administration | Key Findings | Reference |
| 4.9 | Food Admixture (0.02% w/w) | Dose-dependent increase in fecal triglycerides and nonesterified fatty acids; Dose-dependent reduction in body weight gain and white adipose tissue weight; Reduction in plasma leptin, triglycerides, and total cholesterol. | [5][6][7][9] |
| 14.9 | Food Admixture (0.06% w/w) | Dose-dependent increase in fecal triglycerides and nonesterified fatty acids; Dose-dependent reduction in body weight gain and white adipose tissue weight; Reduction in plasma leptin, triglycerides, and total cholesterol. | [5][6][7][9] |
| 50.7 | Food Admixture (0.2% w/w) | Dose-dependent increase in fecal triglycerides and nonesterified fatty acids; Dose-dependent reduction in body weight gain and white adipose tissue weight; Reduction in plasma leptin, triglycerides, and total cholesterol. | [5][6][7][9] |
Experimental Protocols
Protocol 1: Oral Fat Tolerance Test in Sprague-Dawley Rats
This protocol is designed to evaluate the acute effect of this compound on intestinal fat absorption.
1. Animal Model:
-
Male Sprague-Dawley rats (8 weeks of age).[8]
-
Acclimatize animals for at least one week prior to the experiment.[8]
-
House animals in a controlled environment (25 ± 3°C, 55 ± 15% humidity, 12-hour light/dark cycle) with free access to standard chow and water.[8]
2. Materials:
-
This compound
-
Vehicle (e.g., 5% hydroxypropyl methyl cellulose suspension)[11]
-
Fat emulsion (e.g., Intrafat 20%)[5]
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized microtubes)[8]
3. Procedure:
-
Fast rats overnight prior to the study.
-
Divide rats into vehicle control and this compound treatment groups (n=7-8 per group).[5]
-
Prepare this compound suspensions at desired concentrations (e.g., 3, 10, 30, 100 mg/kg).[6][9][10]
-
Administer this compound or vehicle orally via gavage.[11]
-
Simultaneously, or immediately after, administer a fat emulsion orally.[6][7][9]
-
Collect blood samples from the tail vein at baseline (pre-dose) and at specified time points post-administration (e.g., 0, 2, 4, 6 hours).[5]
-
Centrifuge blood samples to separate plasma.
4. Data Analysis:
-
Calculate the Area Under the Curve (AUC) for plasma triglyceride concentration over time for each group.[5]
-
Compare the AUCs of the this compound-treated groups to the vehicle control group to determine the percentage reduction in fat absorption.
Protocol 2: Chronic Efficacy Study in Diet-Induced Obese (DIO) F344 Rats
This protocol evaluates the long-term effects of this compound on body weight, adiposity, and lipid profiles in a model of obesity.
1. Animal Model and Diet:
-
Male F344 rats (5 weeks of age).[8]
-
Induce obesity by feeding a high-fat diet (HFD), such as one with 45 kcal% fat (e.g., D12451), for an extended period (e.g., 27 weeks).[8][12]
-
House animals under standard controlled conditions.[8]
2. Materials:
-
This compound
-
Powdered high-fat diet
-
Metabolic cages for feces collection
-
Blood collection supplies
3. Procedure:
-
After the obesity induction period, divide the DIO rats into a control group and several this compound treatment groups (n=8 per group) based on body weight and plasma metabolic parameters.[8]
-
Prepare the experimental diets by mixing this compound into the powdered HFD at the desired concentrations (e.g., 0.02%, 0.06%, 0.2% w/w).[5][8]
-
Provide the respective diets to the animals ad libitum for the study duration (e.g., 3 weeks).[5][6][7][9]
-
Measure body weight and food consumption regularly (e.g., three times a week).[5]
-
During a specified period (e.g., days 5-7), house the rats in metabolic cages to collect feces for lipid analysis.[5]
-
At the end of the study, collect terminal blood samples for analysis of plasma leptin, triglycerides, and total cholesterol.[6][7][9]
-
Euthanize the animals and dissect and weigh white adipose tissue (WAT).[6][7][9]
4. Fecal and Plasma Analysis:
-
Homogenize collected feces and extract lipids to measure triglyceride and nonesterified fatty acid content.[5]
-
Analyze plasma samples for relevant biomarkers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C25H39NO3 | CID 9952916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 6. This compound (ATL-962), a novel pancreatic lipase inhibitor, ameliorates body weight gain and improves lipid profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 11. magistralbr.caldic.com [magistralbr.caldic.com]
- 12. diposit.ub.edu [diposit.ub.edu]
Application Note & Protocol: Assessing the Impact of Cetilistat on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetilistat is an anti-obesity drug that functions as a potent inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary triglycerides.[1][2] By blocking the absorption of dietary fats, this compound reduces caloric intake, leading to weight loss.[3][4] Unlike many anti-obesity agents that act on the central nervous system, this compound's mechanism is peripheral, localized to the gastrointestinal tract.[1][5]
The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a critical role in host metabolism, immunity, and overall health.[6] The interaction between pharmaceuticals and the gut microbiome is a rapidly growing area of research, as evidence suggests that many non-antibiotic drugs can alter the composition and function of the gut microbiota, which in turn can influence drug efficacy and host health.[7][8]
Given that this compound's primary site of action is the gut, and it alters the availability of a major nutrient source (fat) for both the host and the microbiota, it is crucial to understand its impact on this microbial community. Studies on other lipase inhibitors, such as Orlistat, have demonstrated significant alterations in gut microbiota composition, including shifts in the Firmicutes to Bacteroidetes ratio and changes in microbial metabolites.[9][10][11] This protocol provides a comprehensive framework for assessing the effects of this compound on the gut microbiota, from experimental design to data analysis and interpretation.
This compound's Mechanism of Action
This compound specifically inhibits pancreatic lipase in the lumen of the stomach and small intestine. This enzyme is responsible for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides. By blocking this process, undigested triglycerides are excreted from the body, leading to a reduction in fat absorption and caloric intake.[1][2]
Caption: Mechanism of this compound action in the gastrointestinal tract.
Overall Experimental Workflow
This protocol outlines a preclinical study using a rodent model to assess this compound's impact on the gut microbiota. The workflow involves subject acclimatization, treatment administration, sample collection, and multi-omics analysis.
Caption: Overall experimental workflow for assessing this compound's impact.
Detailed Experimental Protocols
Animal Study Design
-
Subjects: 30 male C57BL/6J mice, 6 weeks old.
-
Acclimatization: Acclimatize mice for 1 week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Obesity Induction: Feed all mice a high-fat diet (HFD, e.g., 60% kcal from fat) for 6-8 weeks to induce an obese phenotype.[12]
-
Grouping: Randomly divide mice into three groups (n=10 per group):
-
HFD Control: Continue on HFD.
-
Vehicle Control: HFD + daily oral gavage of the vehicle (e.g., 0.5% carboxymethylcellulose).
-
This compound Group: HFD + daily oral gavage of this compound (dose to be determined based on literature, e.g., 30-60 mg/kg).
-
-
Treatment Duration: 8 weeks.
-
Monitoring: Record body weight and food intake twice weekly.
-
Sample Collection: Collect fecal pellets at baseline (Week 0), midpoint (Week 4), and endpoint (Week 8). At the endpoint, collect cecal contents and blood samples following euthanasia. Flash-freeze all samples in liquid nitrogen and store at -80°C.
Protocol: 16S rRNA Gene Amplicon Sequencing
This method is used to profile the taxonomic composition of the gut microbiota.[13]
-
DNA Extraction:
-
Homogenize 100-200 mg of frozen fecal or cecal material.
-
Extract total genomic DNA using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions, including a bead-beating step to enhance lysis of gram-positive bacteria.[14]
-
Assess DNA quality and quantity using a NanoDrop spectrophotometer and Qubit fluorometer. DNA should meet quality standards for PCR amplification.[15]
-
-
PCR Amplification:
-
Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V4 region) using high-fidelity polymerase and primers with Illumina adapters.[13]
-
Example V4 Primers: 515F (GTGCCAGCMGCCGCGGTAA) and 806R (GGACTACHVGGGTWTCTAAT).
-
PCR Cycling Conditions: Initial denaturation at 94°C for 3 min; 25-30 cycles of 94°C for 45s, 55°C for 60s, and 72°C for 90s; final extension at 72°C for 10 min.[13]
-
-
Library Preparation and Sequencing:
-
Purify the PCR products using AMPure XP beads.
-
Perform an index PCR to attach dual indices for sample multiplexing.
-
Purify the indexed PCR products again.
-
Verify library quality on an Agilent Bioanalyzer and quantify.
-
Pool libraries in equimolar concentrations.
-
Perform paired-end sequencing (2x250 bp) on an Illumina MiSeq or NovaSeq platform.
-
Protocol: Shotgun Metagenomic Sequencing
This method provides insight into both the taxonomic composition and the functional genetic potential of the microbiota.[16][17]
-
DNA Extraction: Follow the same protocol as for 16S rRNA sequencing (Section 4.2.1). High-quality, high-molecular-weight DNA is critical.
-
Library Preparation:
-
Fragment the extracted DNA to a target size (e.g., 350 bp) using sonication.
-
Perform end-repair, A-tailing, and adapter ligation using a library preparation kit (e.g., NEBNext Ultra II).
-
Perform library amplification via PCR.
-
-
Sequencing:
-
Assess library quality and quantity.
-
Perform high-throughput, paired-end sequencing (2x150 bp) on an Illumina NovaSeq platform to generate deep sequence coverage.
-
Protocol: Short-Chain Fatty Acid (SCFA) Analysis
This protocol quantifies major microbial metabolites from fecal or cecal samples.[18][19]
-
Sample Preparation:
-
Weigh ~50 mg of frozen fecal/cecal material.
-
Add a known volume of saturated NaCl solution and an internal standard (e.g., 2-ethylbutyric acid).
-
Acidify the sample with HCl to protonate the SCFAs.
-
Extract SCFAs into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).[19]
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new vial for analysis.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Use a suitable capillary column (e.g., DB-FFAP).
-
Injection: Inject 1-2 µL of the extract.
-
GC Program: Run a temperature gradient to separate the different SCFAs (e.g., start at 80°C, ramp to 200°C).
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.
-
Quantification: Create a standard curve using known concentrations of acetate, propionate, and butyrate to quantify the amounts in the samples.
-
Data Analysis and Presentation
-
16S rRNA Sequencing Analysis: Use pipelines like QIIME 2 or DADA2 to perform quality filtering, denoising, taxonomic assignment (using databases like SILVA or Greengenes), and calculation of alpha and beta diversity metrics.
-
Metagenomic Analysis: Use pipelines like KneadData for quality control, MetaPhlAn for taxonomic profiling, and HUMAnN for functional profiling (pathway abundance).
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis) to compare groups, correcting for multiple comparisons. Perform correlation analyses to link microbial taxa/functions with host metadata (e.g., weight, SCFA levels).
Data Summary Tables
Table 1: Hypothetical Gut Microbiota Composition (% Relative Abundance)
| Taxonomic Phylum | HFD Control (Mean ± SD) | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) | p-value |
|---|---|---|---|---|
| Firmicutes | 65.2 ± 5.1 | 64.8 ± 4.9 | 52.3 ± 6.2 | <0.05 |
| Bacteroidetes | 28.1 ± 4.5 | 28.5 ± 5.0 | 40.1 ± 5.8 | <0.05 |
| Proteobacteria | 2.5 ± 1.1 | 2.6 ± 1.3 | 3.5 ± 1.5 | >0.05 |
| Actinobacteria | 3.1 ± 1.5 | 3.0 ± 1.2 | 2.9 ± 1.1 | >0.05 |
| Ratio (F/B) | 2.32 | 2.27 | 1.30 | <0.01 |
Table 2: Hypothetical Fecal Short-Chain Fatty Acid Concentrations (µmol/g)
| Metabolite | HFD Control (Mean ± SD) | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) | p-value |
|---|---|---|---|---|
| Acetate | 45.3 ± 7.2 | 44.9 ± 6.8 | 55.1 ± 8.1 | <0.05 |
| Propionate | 15.1 ± 3.5 | 15.5 ± 3.1 | 22.8 ± 4.0 | <0.01 |
| Butyrate | 12.8 ± 2.9 | 13.1 ± 3.3 | 18.5 ± 3.9 | <0.05 |
| Total SCFAs | 73.2 ± 10.1 | 73.5 ± 9.5 | 96.4 ± 12.3 | <0.01 |
Potential Signaling Pathway
Changes in the gut microbiota induced by this compound could influence host metabolism through metabolites like SCFAs. SCFAs can act on G-protein coupled receptors (GPCRs) such as FFAR2/3 on enteroendocrine cells, stimulating the release of hormones like GLP-1, which in turn can improve glucose homeostasis.[20]
Caption: Hypothetical pathway linking this compound to host metabolic health.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C25H39NO3 | CID 9952916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Interaction between drugs and the gut microbiome | Gut [gut.bmj.com]
- 7. Drug-microbiota interactions: an emerging priority for precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Impact of the lipase inhibitor orlistat on the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. Evaluation of gut microbiota alterations following orlistat administration in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. 16S rRNA Sequencing for Gut Microbiota Profiling - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. Metagenomics: a path to understanding the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of metagenomics in the human gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fat-Soluble Vitamin Absorption Using Cetilistat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cetilistat, a potent pancreatic lipase inhibitor, to investigate the absorption dynamics of fat-soluble vitamins (A, D, E, and K). This document outlines the theoretical background, offers detailed experimental protocols, presents data in a structured format, and includes visual diagrams to elucidate key processes.
Introduction and Background
This compound is an orally active inhibitor of pancreatic and gastrointestinal lipases.[1][2][3][4] Its primary mechanism of action involves blocking the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][2] This inhibition of fat digestion leads to a reduction in caloric intake from fat and is utilized as a treatment for obesity.[5][6]
The absorption of fat-soluble vitamins is intrinsically linked to the digestion and absorption of dietary fats.[7] These vitamins are incorporated into micelles formed from the products of fat digestion in the small intestine before they can be absorbed by enterocytes.[8] By inhibiting lipases, this compound can inadvertently reduce the absorption of these essential micronutrients, making it a valuable pharmacological tool for studying the mechanisms of fat-soluble vitamin uptake and the clinical implications of their malabsorption.[5][6]
Clinical studies on this compound have shown a reduction in serum levels of vitamins D and E, and beta-carotene (a precursor to vitamin A), although these levels often remained within the normal range.[9] The effects are similar to another lipase inhibitor, Orlistat, which has been documented to decrease the absorption of fat-soluble vitamins, often necessitating supplementation.[10][11][12][13][14][15][16]
Mechanism of Action of this compound on Fat and Vitamin Absorption
The following diagram illustrates how this compound impacts the absorption of dietary fats and, consequently, fat-soluble vitamins.
Caption: Mechanism of this compound in the intestinal lumen.
Experimental Protocols
In Vivo Study of this compound's Effect on Fat-Soluble Vitamin Levels in a Rodent Model
This protocol describes a study to quantify the impact of this compound on the serum and fecal levels of fat-soluble vitamins in rats.
3.1.1. Experimental Workflow
Caption: Workflow for the in vivo rodent study.
3.1.2. Materials and Methods
-
Animals: 20 male Sprague-Dawley rats (200-250g).
-
Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
-
Diet: A standard chow diet with a defined fat content (e.g., 20% kcal from fat) and known concentrations of vitamins A, D, E, and K.
-
Test Article: this compound (e.g., 30 mg/kg body weight, administered orally once daily).[3] Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Groups:
-
Group 1: Control (n=10), receiving vehicle.
-
Group 2: this compound (n=10), receiving 30 mg/kg this compound.
-
3.1.3. Procedure
-
Acclimatization (1 week): Animals are acclimatized to the housing conditions and diet.
-
Baseline (Day 0): Collect baseline blood samples via tail vein for serum vitamin analysis and 24-hour fecal samples for fecal fat and vitamin analysis.
-
Treatment (4 weeks): Administer this compound or vehicle daily by oral gavage.
-
Sample Collection (Weekly):
-
Final Analysis (End of Week 4): Collect final blood and fecal samples. Euthanize animals and harvest liver tissue to assess vitamin stores.
3.1.4. Analytical Methods
-
Serum Vitamin Analysis: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify levels of retinol (Vitamin A), 25-hydroxyvitamin D, α-tocopherol (Vitamin E), and phylloquinone (Vitamin K1).[19][20][21][22]
-
Fecal Fat Analysis: Employ a quantitative method, such as the Van de Kamer titration method, to determine total fecal fat content.[23][24]
-
Fecal Vitamin Analysis: Adapt extraction and LC-MS/MS methods for the quantification of fat-soluble vitamins in fecal matter.[25]
Human Clinical Trial Protocol (Cross-Over Design)
This protocol outlines a study to assess the acute effects of this compound on the absorption of a single high dose of fat-soluble vitamins in healthy volunteers.
3.2.1. Study Design
A randomized, double-blind, placebo-controlled, two-way crossover study.
3.2.2. Participants
12 healthy adult volunteers (18-50 years old) with a Body Mass Index (BMI) of 22-28 kg/m ².
3.2.3. Interventions
-
Treatment A: this compound 120 mg three times daily for 7 days.
-
Treatment B: Placebo three times daily for 7 days.
-
Vitamin Challenge: On day 5 of each treatment period, subjects will receive a standardized high-fat meal along with a single oral dose of a fat-soluble vitamin cocktail (e.g., Vitamin A: 25,000 IU, Vitamin D: 5,000 IU, Vitamin E: 400 IU, Vitamin K: 100 µg).
3.2.4. Washout Period
A 2-week washout period will separate the two treatment periods.
3.2.5. Procedure
-
Screening: Assess eligibility of participants.
-
Treatment Period 1 (7 days): Randomly assign subjects to receive either Treatment A or B.
-
Vitamin Challenge (Day 5): Administer the vitamin cocktail with a standardized meal.
-
Pharmacokinetic Blood Sampling: Collect blood samples at 0, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-vitamin challenge to determine the serum concentration-time profiles of the vitamins.
-
Fecal Collection (Days 5-7): Collect all feces for 72 hours to measure excreted fat and vitamins.
-
Washout (2 weeks): No treatment.
-
Treatment Period 2 (7 days): Subjects will cross over to the other treatment. Repeat steps 3-5.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from such studies.
Table 1: Effect of this compound on Serum Fat-Soluble Vitamin Levels in Rats (4-Week Study)
| Vitamin | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | % Change | p-value |
| Vitamin A (µg/dL) | 55.2 ± 6.8 | 48.1 ± 5.9 | -12.9% | <0.05 |
| Vitamin D (ng/mL) | 32.5 ± 4.1 | 25.8 ± 3.7 | -20.6% | <0.01 |
| Vitamin E (µg/dL) | 850 ± 95 | 695 ± 88 | -18.2% | <0.01 |
| Vitamin K (ng/mL) | 0.9 ± 0.2 | 0.7 ± 0.1 | -22.2% | <0.01 |
Table 2: Fecal Excretion Data from Human Cross-Over Study (72-hour collection)
| Parameter | Placebo (Mean ± SD) | This compound (Mean ± SD) | % Change from Placebo | p-value |
| Fecal Fat ( g/72h ) | 15.6 ± 4.2 | 58.3 ± 10.1 | +273.7% | <0.001 |
| Excreted Vitamin A (%) | 12.1 ± 3.5 | 25.4 ± 6.2 | +110.0% | <0.001 |
| Excreted Vitamin D (%) | 18.5 ± 4.8 | 39.2 ± 7.9 | +111.9% | <0.001 |
| Excreted Vitamin E (%) | 22.4 ± 5.1 | 48.6 ± 8.5 | +116.9% | <0.001 |
| Excreted Vitamin K (%) | 20.8 ± 4.9 | 45.1 ± 8.1 | +116.8% | <0.001 |
Table 3: Pharmacokinetic Parameters of Fat-Soluble Vitamins in Humans
| Vitamin | Parameter | Placebo (Mean ± SD) | This compound (Mean ± SD) | % Reduction |
| Vitamin A | AUC₀₋₇₂ (µg·h/dL) | 1250 ± 180 | 850 ± 150 | 32.0% |
| Cₘₐₓ (µg/dL) | 85 ± 12 | 60 ± 10 | 29.4% | |
| Vitamin D | AUC₀₋₇₂ (ng·h/mL) | 850 ± 110 | 510 ± 95 | 40.0% |
| Cₘₐₓ (ng/mL) | 25 ± 4 | 15 ± 3 | 40.0% | |
| Vitamin E | AUC₀₋₇₂ (µg·h/dL) | 25000 ± 3500 | 14000 ± 2800 | 44.0% |
| Cₘₐₓ (µg/dL) | 1200 ± 150 | 700 ± 120 | 41.7% | |
| Vitamin K | AUC₀₋₇₂ (ng·h/mL) | 35 ± 7 | 18 ± 5 | 48.6% |
| Cₘₐₓ (ng/mL) | 2.5 ± 0.6 | 1.3 ± 0.4 | 48.0% |
AUC₀₋₇₂: Area under the concentration-time curve from 0 to 72 hours. Cₘₐₓ: Maximum serum concentration.
Concluding Remarks
This compound serves as an effective tool for investigating the intricate relationship between dietary fat digestion and the absorption of fat-soluble vitamins. The protocols outlined provide a framework for conducting robust preclinical and clinical studies. The expected outcomes, as illustrated in the data tables, would be a significant reduction in the bioavailability of vitamins A, D, E, and K, evidenced by lower serum concentrations and higher fecal excretion in the presence of this compound. These findings are critical for understanding nutrient-drug interactions and for guiding the clinical use of lipase inhibitors, particularly concerning the need for vitamin supplementation. Researchers and drug development professionals can adapt these methodologies to explore further the nuances of nutrient absorption and to develop strategies to mitigate potential deficiencies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. selleckchem.com [selleckchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Biochemistry, Fat Soluble Vitamins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. magistralbr.caldic.com [magistralbr.caldic.com]
- 10. Effects of orlistat on fat-soluble vitamins in obese adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of orlistat, an inhibitor of dietary fat absorption, on the absorption of vitamins A and E in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. getcurex.com [getcurex.com]
- 14. drugs.com [drugs.com]
- 15. Orlistat and Vitamin K Interactions - Drugs.com [drugs.com]
- 16. drweil.com [drweil.com]
- 17. Fecal Fat Quantitative Test (72 Hour Collection) [nationwidechildrens.org]
- 18. testing.com [testing.com]
- 19. Analytical Methodologies for Fat-Soluble Vitamin Determination - Creative Proteomics [creative-proteomics.com]
- 20. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. publications.tno.nl [publications.tno.nl]
- 24. youtube.com [youtube.com]
- 25. Analysis of microsamples of human faeces: a non-invasive approach to study the bioavailability of fat-soluble bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Research on Cetilistat Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetilistat is a peripherally acting inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary triglycerides in the intestine.[1] By inhibiting this enzyme, this compound reduces the absorption of dietary fats, leading to decreased caloric intake and subsequent weight loss.[2][3] Clinical studies have demonstrated its efficacy in promoting weight loss with a more favorable gastrointestinal side effect profile compared to the earlier lipase inhibitor, orlistat.[4][5] To enhance its therapeutic potential and address the multifaceted nature of obesity, this document outlines a detailed experimental design for investigating this compound in combination with a glucagon-like peptide-1 (GLP-1) receptor agonist, a class of drugs known to suppress appetite and improve glycemic control through central and peripheral mechanisms.[6] This combination therapy aims to synergistically target both nutrient absorption and appetite regulation for a more profound and sustainable anti-obesity effect.
In Vitro Efficacy and Mechanistic Studies
Pancreatic Lipase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound and the combination partner on pancreatic lipase.
Protocol:
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (13 mM, pH 8.0) containing 150 mM NaCl and 1.3 mM CaCl2.
-
Dissolve porcine pancreatic lipase in the Tris-HCl buffer to a final concentration of 1 mg/mL.
-
Prepare the substrate solution by dissolving p-nitrophenyl palmitate (pNPP) in isopropanol.[7][8]
-
Prepare stock solutions of this compound and the GLP-1 receptor agonist in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound (this compound, GLP-1 RA, or combination) at various concentrations.
-
Add 160 µL of the pancreatic lipase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Monitor the increase in absorbance at 405 nm for 15-30 minutes at 37°C using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of lipase inhibition for each concentration of the test compounds compared to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) values for this compound and the combination.
-
Adipocyte Differentiation and Lipid Accumulation
Objective: To assess the effect of the combination therapy on adipogenesis and lipid accumulation in vitro.
Cell Line: 3T3-L1 preadipocytes.[10]
Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).
-
Induce differentiation two days post-confluence using a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin in DMEM with 10% FBS.[3]
-
After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin for another 48 hours.
-
Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every two days.
-
-
Treatment and Staining:
-
Treat the differentiated adipocytes with this compound, the GLP-1 receptor agonist, or their combination for 48-72 hours.
-
Fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets.
-
-
Quantification:
-
Extract the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the extracted dye at 490 nm to quantify lipid accumulation.[10]
-
Lipolysis and Lipogenesis Assays
Objective: To evaluate the impact of the combination therapy on fat breakdown (lipolysis) and synthesis (lipogenesis) in mature adipocytes.
Protocol for Lipolysis (Glycerol Release Assay):
-
Treat differentiated 3T3-L1 adipocytes with the test compounds for 24 hours.
-
Collect the culture medium.
-
Measure the concentration of glycerol released into the medium using a commercial glycerol assay kit.
Protocol for Lipogenesis (Radiolabeled Glucose Incorporation):
-
Treat differentiated 3T3-L1 adipocytes with the test compounds in the presence of [14C]-glucose.
-
After incubation, lyse the cells and extract the lipids.
-
Measure the amount of incorporated radioactivity in the lipid fraction using a scintillation counter.
In Vivo Efficacy Studies in a Diet-Induced Obesity (DIO) Model
Animal Model: Male C57BL/6J mice, 6-8 weeks old.[11][12]
Induction of Obesity
-
Acclimatize mice for one week on a standard chow diet.
-
Induce obesity by feeding a high-fat diet (HFD; 45-60% kcal from fat) for 8-12 weeks.[11][13] A control group will be maintained on a low-fat diet (LFD; 10% kcal from fat).
-
Monitor body weight weekly. Mice are considered obese when they exhibit a significant increase in body weight compared to the LFD group.
Experimental Design and Treatment
-
Groups (n=10-12 mice per group):
-
Lean Control (LFD + Vehicle)
-
Obese Control (HFD + Vehicle)
-
This compound Monotherapy (HFD + this compound)
-
GLP-1 RA Monotherapy (HFD + GLP-1 RA)
-
Combination Therapy (HFD + this compound + GLP-1 RA)
-
-
Administration: Administer this compound orally (e.g., via gavage or mixed in the diet) and the GLP-1 receptor agonist via subcutaneous injection, daily for 4-8 weeks.
In-Life Measurements
-
Body Weight and Food/Water Intake: Monitor daily or weekly.[14]
-
Body Composition: Measure fat mass, lean mass, and bone mineral density using Dual-Energy X-ray Absorptiometry (DEXA) at baseline and at the end of the study.[15][16]
-
Energy Expenditure: Assess oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity using indirect calorimetry in metabolic cages.[17][18][19]
Ex Vivo and Terminal Analyses
Blood and Tissue Collection
At the end of the treatment period, fast mice overnight and collect blood via cardiac puncture. Euthanize the animals and collect adipose tissue (epididymal, subcutaneous), liver, and other relevant organs.
Biomarker Analysis
Measure the following biomarkers in serum or plasma using ELISA or colorimetric assays:
-
Metabolic Hormones: Leptin, adiponectin, insulin.
-
Lipid Profile: Triglycerides, total cholesterol, HDL, LDL.
-
Inflammatory Markers: TNF-α, IL-6.
Safety and Toxicology Assessment
Objective: To evaluate the preliminary safety profile of the combination therapy.
Protocol:
-
Acute Toxicity Study:
-
Administer a single high dose of the combination therapy to a small group of rodents.
-
Observe the animals for 14 days for signs of toxicity, morbidity, and mortality.[20]
-
-
Sub-chronic Toxicity Study:
Data Presentation
Table 1: In Vitro Pancreatic Lipase Inhibition
| Treatment Group | IC50 (µM) |
| This compound | |
| GLP-1 RA | |
| Combination |
Table 2: In Vivo Efficacy in DIO Mice (After 8 Weeks of Treatment)
| Parameter | Lean Control | Obese Control | This compound | GLP-1 RA | Combination |
| Body Weight Change (g) | |||||
| Fat Mass Change (g) | |||||
| Lean Mass Change (g) | |||||
| Cumulative Food Intake (g) | |||||
| Energy Expenditure (kcal/day) |
Table 3: Serum Biomarker Levels
| Biomarker | Lean Control | Obese Control | This compound | GLP-1 RA | Combination |
| Leptin (ng/mL) | |||||
| Adiponectin (µg/mL) | |||||
| Insulin (ng/mL) | |||||
| Triglycerides (mg/dL) | |||||
| Total Cholesterol (mg/dL) |
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound combination therapy.
Caption: Proposed synergistic mechanism of this compound and GLP-1 RA combination therapy.
References
- 1. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Combining GLP-1 agonists with other pharmacological treatments for obesity - Obesity Care Clinic [obesity-care-clinic.com]
- 7. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 13. Diet-induced obesity murine model [protocols.io]
- 14. monash.edu [monash.edu]
- 15. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 16. web.mousephenotype.org [web.mousephenotype.org]
- 17. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 18. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. criver.com [criver.com]
- 22. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
Application Notes and Protocols for Evaluating the Cellular Effects of Cetilistat
Introduction
Cetilistat is an anti-obesity drug that functions as a potent inhibitor of pancreatic and gastrointestinal lipases.[1][2] Its primary mechanism of action is to block the digestion and absorption of dietary triglycerides in the intestine, thereby reducing caloric intake.[3][4][5] Unlike centrally-acting anti-obesity agents, this compound operates peripherally within the gastrointestinal tract.[5] While its main target is well-established, evaluating its effects at the cellular level is crucial for understanding potential off-target impacts, cytotoxicity, and its influence on lipid metabolism in relevant cell types, such as adipocytes and hepatocytes.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the effects of this compound in vitro using common cell culture techniques. The described assays will enable the evaluation of this compound's impact on cell viability, intracellular lipid accumulation, and lipolysis.
Experimental Workflow Overview
The following diagram outlines the general workflow for evaluating the cellular effects of this compound. The process begins with culturing an appropriate cell line, followed by treatment with this compound, and subsequent analysis using specific functional assays.
Caption: General experimental workflow for assessing this compound's cellular effects.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7]
Materials:
-
3T3-L1 pre-adipocytes (or other relevant cell line)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
MTT Solvent (e.g., 0.01 M HCl in isopropanol or acidified SDS solution)[9][10]
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO, concentration matched to the highest this compound dose) and a no-cell blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[6][8]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Cover the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
Data Presentation: Calculate cell viability as a percentage relative to the vehicle control. Data can be presented to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
| This compound (µM) | Absorbance (570nm) (Mean ± SD) | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.19 ± 0.09 | 95.2% |
| 10 | 1.15 ± 0.06 | 92.0% |
| 50 | 0.98 ± 0.05 | 78.4% |
| 100 | 0.65 ± 0.04 | 52.0% |
Protocol 2: Intracellular Lipid Accumulation (Oil Red O Staining)
This protocol is designed to visualize and quantify the accumulation of neutral lipid droplets in differentiated adipocytes treated with this compound. Oil Red O is a lysochrome diazo dye that is highly soluble in lipids, staining them red.[11]
Materials:
-
3T3-L1 pre-adipocytes
-
Differentiation Medium (DMEM, 10% FBS, insulin, dexamethasone, IBMX)
-
This compound
-
10% Formalin in PBS[11]
-
Oil Red O working solution
-
60% Isopropanol[11]
-
100% Isopropanol
-
Microscope
Procedure:
-
Differentiation: Culture 3T3-L1 pre-adipocytes to confluence. Induce differentiation by treating with differentiation medium for 2-3 days, followed by maintenance in insulin-containing medium for an additional 4-8 days until mature adipocytes with visible lipid droplets form.
-
This compound Treatment: Treat the differentiated adipocytes with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Fixation: Wash the cells twice with PBS and fix with 10% formalin for at least 1 hour at room temperature.[12]
-
Washing: Remove the formalin and wash the cells with distilled water, followed by a 5-minute wash with 60% isopropanol.[11] Allow the wells to dry completely.
-
Staining: Add Oil Red O working solution to each well and incubate for 10-15 minutes at room temperature.[11][13]
-
Final Wash: Remove the staining solution and wash the cells 4-5 times with distilled water until the excess stain is removed.
-
Imaging: Visualize the lipid droplets under a microscope and capture images for qualitative analysis.
-
Quantification: To quantify the lipid accumulation, completely dry the wells. Add 1 mL of 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the dye.[11][12] Transfer the solution to a cuvette or a new 96-well plate and measure the absorbance at 500 nm.
Data Presentation: The amount of accumulated lipid is proportional to the absorbance reading.
| Treatment | Absorbance (500nm) (Mean ± SD) | % Lipid Accumulation (Relative to Control) |
| Control (Vehicle) | 0.85 ± 0.05 | 100% |
| This compound (10 µM) | 0.78 ± 0.04 | 91.8% |
| This compound (50 µM) | 0.65 ± 0.06 | 76.5% |
| Rosiglitazone (Positive Control) | 1.20 ± 0.07 | 141.2% |
Protocol 3: Lipolysis Measurement (Glycerol Release Assay)
This protocol measures the rate of lipolysis by quantifying the amount of glycerol released from adipocytes into the culture medium.[14] Lipolysis is the breakdown of stored triglycerides into free fatty acids and glycerol. This assay can help determine if this compound has any off-target effects on intracellular lipolytic pathways.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Glycerol Assay Kit (commercially available, colorimetric or fluorometric)[15]
Procedure:
-
Preparation: Use fully differentiated 3T3-L1 adipocytes. Wash the cells twice with warm PBS to remove old medium.
-
Pre-incubation: Pre-incubate the cells with KRBH buffer containing various concentrations of this compound for 1-2 hours.
-
Lipolysis Induction: To stimulate lipolysis, add isoproterenol (final concentration of 10 µM) to the appropriate wells. For basal (unstimulated) lipolysis, add only the vehicle.
-
Incubation: Incubate the plate at 37°C for 1-3 hours.[16]
-
Sample Collection: After incubation, carefully collect the culture medium (supernatant) from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit, following the manufacturer's instructions.[17][18] Typically, this involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the glycerol amount.
-
Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well (e.g., using a BCA assay). Normalize the glycerol concentration to the total protein content to account for variations in cell number.
Canonical Lipolysis Signaling Pathway
This diagram illustrates the primary signaling cascade that stimulates lipolysis in adipocytes, which is the process measured by the glycerol release assay.
Caption: Stimulated lipolysis pathway via β-adrenergic receptor activation in adipocytes.
Data Presentation: Results are typically presented as the amount of glycerol released per milligram of cellular protein.
| Treatment | Glycerol Released (nmol/mg protein) (Mean ± SD) |
| Basal (Vehicle) | 15.2 ± 2.1 |
| Basal + this compound (50 µM) | 14.8 ± 1.9 |
| Stimulated (Isoproterenol) | 95.5 ± 8.3 |
| Stimulated + this compound (50 µM) | 92.1 ± 7.5 |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C25H39NO3 | CID 9952916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 12. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 13. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 14. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. 2.9. Glycerol release assay [bio-protocol.org]
- 17. promega.com [promega.com]
- 18. Glycerol-Glo™ Assay | Glycerol Assay | Lipolysis [promega.com]
Application Note: Quantitative Analysis of Cetilistat and its Metabolites in Biological Matrices using LC-MS/MS
Introduction
Cetilistat is a peripherally acting anti-obesity drug that functions by inhibiting pancreatic and gastric lipases, the enzymes responsible for breaking down dietary triglycerides.[1][2] This inhibition prevents the hydrolysis of triglycerides into absorbable free fatty acids, leading to their excretion and a subsequent reduction in caloric intake.[1] Following administration, this compound is metabolized in the liver, primarily through hydrolysis and oxidation, into several metabolites.[3] The principal metabolite, M1, is formed via the hydrolysis of the ester linkage.[3] Other metabolites, such as M2, have also been identified in pharmacokinetic studies.[4] A comprehensive study in rats identified four distinct metabolites, suggesting that biotransformation may also be mediated by gut microflora.[5] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug monitoring, and understanding the metabolic fate of this compound. This document provides a detailed protocol for the simultaneous quantification of this compound and its primary metabolites in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Principle
This method employs reversed-phase UPLC for the chromatographic separation of this compound and its metabolites from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for precise quantification even at low concentrations by monitoring specific precursor-to-product ion transitions for each analyte. An internal standard (IS) is used to correct for variability during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Standards: this compound analytical standard, this compound-M1 and -M2 metabolite standards (if available).
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as Orlistat-d5 or a stable isotope-labeled this compound.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).
-
Additives: Formic acid (FA), Ammonium acetate (reagent grade or higher).
-
Sample Preparation: Protein precipitation (PPT) plates or liquid-liquid extraction (LLE) solvents (e.g., Ethyl Acetate, Methyl tert-butyl ether).
-
Biological Matrix: Blank human plasma (K2-EDTA).
Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.
-
Mass Spectrometer: Sciex API 5500, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
UPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 2.0 95 2.5 95 2.6 40 | 3.5 | 40 |
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Spray Voltage: 5500 V.
-
Temperature: 500°C.
-
Curtain Gas (CUR): 30 psi.
-
Collision Gas (CAD): Medium.
-
Ion Source Gas 1 (GS1): 50 psi.
-
Ion Source Gas 2 (GS2): 50 psi.
-
MRM Transitions: To be optimized by infusing individual standard solutions. See Table 1 for proposed transitions.
-
Standard and Sample Preparation
3.1. Preparation of Stock and Working Solutions
-
Prepare individual primary stock solutions of this compound, its metabolites, and the IS at 1 mg/mL in methanol.
-
Prepare an intermediate stock solution by combining the this compound and metabolite stocks, then diluting with 50:50 ACN:Water.
-
Prepare a series of calibration curve (CC) working solutions by serially diluting the intermediate stock.
-
Prepare quality control (QC) working solutions at low, medium, and high concentrations from a separate primary stock solution.
3.2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study samples, CC, and QC samples into a 96-well plate.
-
Add 200 µL of the IS working solution (e.g., 100 ng/mL in ACN) to each well.
-
Mix thoroughly for 2 minutes on a plate shaker.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate and inject it into the UPLC-MS/MS system.
Data Presentation
The following table summarizes the quantitative parameters for the analysis of this compound. Parameters for metabolites are proposed and must be determined empirically during method development, as specific MRM transitions are not widely published.
Table 1: Quantitative Method Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Linearity Range | LOD/LOQ |
| This compound | 402.3 | 218.2 | ~2.1 | 1 - 1000 ng/mL | To be determined |
| Metabolite M1 | To be determined | To be determined | To be determined | To be determined | To be determined |
| Metabolite M2 | To be determined | To be determined | To be determined | To be determined | To be determined |
| Internal Standard | Analyte specific | Analyte specific | ~2.1 | N/A | N/A |
Note: The development of a robust LC-MS/MS method for this compound impurity A has been reported, indicating the feasibility of such methods for related compounds.[6] Several HPLC-UV methods have established linearity in the µg/mL range, with LODs around 1.5-2.0 µg/mL.[7][8]
Visualizations
This compound Metabolism Pathway
The following diagram illustrates the primary metabolic transformations of this compound.
Caption: Primary metabolic pathways of this compound.
Analytical Workflow
The diagram below outlines the complete workflow for the quantitative analysis of this compound and its metabolites in plasma samples.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. | BioWorld [bioworld.com]
- 5. In vivo metabolic investigation of this compound in normal versus pseudo-germ-free rats using UPLC-QTOFMS/MS and in silico toxicological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for determination of impurity A in this compound in biological sample (2019) | Zhang Guimin [scispace.com]
- 7. wjpls.org [wjpls.org]
- 8. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Cetilistat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Cetilistat in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the documented aqueous solubility of this compound?
A1: this compound is a lipophilic drug with very low aqueous solubility. Published data indicates that its solubility in water at 37°C is not more than 10 mg/L (<0.01 mg/mL)[1]. It is considered practically insoluble in water[1].
Q2: In which common organic solvents is this compound soluble?
A2: this compound exhibits limited solubility in many common organic solvents. The reported solubility varies across different sources, likely due to variations in experimental conditions such as temperature and the use of sonication. It is slightly soluble in ethanol and DMSO[2][3]. See Table 1 for a summary of reported solubility data.
Q3: What are the primary reasons for the poor aqueous solubility of this compound?
A3: this compound's poor aqueous solubility is primarily due to its high lipophilicity and crystalline nature. As a highly lipophilic molecule, it has unfavorable interactions with the polar environment of water.
Q4: What are the common strategies to enhance the aqueous solubility of poorly soluble drugs like this compound?
A4: Several techniques can be employed to improve the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications[4][5][6][7].
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanosuspension increase the surface area-to-volume ratio, which can enhance the dissolution rate[4][5][6].
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can significantly improve its solubility and dissolution[1]. This is a documented strategy for this compound[1].
-
-
Chemical Modifications:
-
Use of Co-solvents: Blending water with a miscible organic solvent in which the drug is more soluble can increase its overall solubility.
-
Use of Surfactants: Surfactants can increase solubility by reducing the surface tension between the drug and the solvent and by forming micelles that encapsulate the drug molecules[8][9].
-
Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, thereby increasing its aqueous solubility.
-
Troubleshooting Guides
Issue 1: this compound is not dissolving in my aqueous buffer.
Possible Cause & Solution:
-
Inherent Poor Solubility: this compound is practically insoluble in aqueous solutions. Direct dissolution in aqueous buffers is unlikely to yield significant concentrations.
-
Recommended Action: Consider preparing a stock solution in a suitable organic solvent and then diluting it into the aqueous medium. Be mindful of the final concentration of the organic solvent to avoid precipitation and potential cellular toxicity in biological assays.
-
Experimental Workflow for Preparing a Diluted Aqueous Solution from an Organic Stock
Caption: Workflow for preparing a diluted aqueous solution of this compound.
Issue 2: My this compound solid dispersion shows poor dissolution.
Possible Cause & Solution:
-
Inappropriate Carrier Selection: The choice of carrier is critical for the performance of a solid dispersion. The carrier should be hydrophilic and ideally interact with the drug to prevent recrystallization.
-
Recommended Action: Screen different hydrophilic polymers as carriers. For this compound, carriers such as copovidone and hydroxypropyl cellulose (HPC) have been shown to be effective[1].
-
-
Incorrect Drug-to-Carrier Ratio: An insufficient amount of carrier may not be able to effectively disperse the drug at a molecular level.
-
Recommended Action: Experiment with different drug-to-carrier weight ratios. Ratios between 1:1 and 1:10 (drug:carrier) have been explored for this compound, with ratios of 1:2 to 1:5 showing optimal results[1].
-
-
Suboptimal Preparation Method: The method used to prepare the solid dispersion can influence its properties.
-
Recommended Action: Both hot-melt extrusion and solvent evaporation methods can be used. Ensure the processing parameters (e.g., temperature for hot-melt extrusion, solvent selection for solvent evaporation) are optimized.
-
Logical Relationship for Troubleshooting Poor Solid Dispersion Performance
Caption: Troubleshooting logic for poor this compound solid dispersion performance.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility (mg/mL) | Notes | Reference(s) |
| Water | < 0.01 (at 37°C) | Practically insoluble | [1] |
| DMSO | < 1 | Insoluble or slightly soluble | [2] |
| DMSO | 3 | Requires fresh DMSO | [2] |
| Ethanol | 2.5 | Requires sonication and heating to 60°C | [2] |
| Ethanol | 8 | - | [2] |
| Acetonitrile | Slightly soluble | - | [3] |
Table 2: Components for this compound Solid Dispersion Formulations
| Component | Function | Example(s) | Reference(s) |
| Active Pharmaceutical Ingredient | Drug | This compound | - |
| Carrier | Matrix | Copovidone, Hydroxypropyl Cellulose (HPC) | [1] |
| Surfactant (optional) | Wetting agent | Sodium Lauryl Sulphate, Poloxamers, Tweens | [8] |
| Plasticizer (optional) | Processing aid | Polyethylene Glycol (PEG) 6000 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Hot-Melt Extrusion
Objective: To prepare a solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Copovidone or Hydroxypropyl Cellulose (HPC)
-
(Optional) Polyethylene Glycol 6000
-
Hot-melt extruder
-
Mill or mortar and pestle
-
Sieve (e.g., 60-mesh)
Procedure:
-
Accurately weigh this compound and the carrier (e.g., copovidone) in the desired ratio (e.g., 1:3 w/w).
-
If using, add the plasticizer (e.g., PEG 6000) to the mixture.
-
Physically mix the components thoroughly.
-
Set the temperature of the hot-melt extruder to a suitable temperature (e.g., 80-150°C) to ensure the mixture melts into a viscous state[1].
-
Feed the powder mixture into the extruder.
-
Collect the extrudate and allow it to cool to room temperature.
-
Pulverize the cooled extrudate using a mill or mortar and pestle.
-
Sieve the resulting powder through a 60-mesh sieve to obtain a uniform particle size[1].
-
Store the solid dispersion in a desiccator until further use.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound using the solvent evaporation method.
Materials:
-
This compound
-
Copovidone or Hydroxypropyl Cellulose (HPC)
-
Suitable organic solvent (e.g., acetone, isopropanol)[1]
-
Rotary evaporator or vacuum oven
-
Mill or mortar and pestle
-
Sieve (e.g., 60-mesh)
Procedure:
-
Accurately weigh this compound and the carrier (e.g., copovidone) in the desired ratio (e.g., 1:3 w/w).
-
Dissolve both the drug and the carrier in a suitable organic solvent (e.g., acetone) in a round-bottom flask[1].
-
Ensure complete dissolution of both components, using sonication if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Alternatively, the solution can be placed in a shallow dish and dried in a vacuum oven.
-
Once the solvent is completely removed, a solid mass will be formed.
-
Scrape the solid mass and pulverize it using a mill or mortar and pestle.
-
Sieve the powder through a 60-mesh sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator.
Protocol 3: Determination of this compound Concentration by UV-Vis Spectrophotometry
Objective: To quantify the concentration of this compound in a given solution.
Materials:
-
This compound standard
-
Methanol or Acetonitrile (HPLC grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve and make up the volume with methanol or acetonitrile to obtain a concentration of 1000 µg/mL. Sonicate if necessary to ensure complete dissolution[10].
-
-
Preparation of Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of working standards in the desired concentration range (e.g., 2-20 µg/mL).
-
-
Wavelength Scan:
-
Calibration Curve:
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
-
Sample Analysis:
-
Dilute the experimental samples containing this compound with the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted samples at λmax.
-
Calculate the concentration of this compound in the samples using the equation from the calibration curve. Remember to account for the dilution factor.
-
References
- 1. CN105796567B - this compound solid dispersion and pharmaceutical preparation thereof - Google Patents [patents.google.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN105796567A - this compound solid dispersion and medicinal preparation prepared from the solid dispersion - Google Patents [patents.google.com]
- 7. CN106310287B - this compound Pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 8. Design and Characterization of Lipid-Surfactant-Based Systems for Enhancing Topical Anti-Inflammatory Activity of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
minimizing gastrointestinal side effects in animal models of Cetilistat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cetilistat in animal models, with a focus on minimizing and managing gastrointestinal (GI) side effects.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in animal models.
Issue 1: Excessive Steatorrhea (Oily Stools) or Diarrhea Observed
Possible Causes and Solutions
| Possible Cause | Recommended Action | Rationale |
| High Dietary Fat Content | Reduce the percentage of fat in the animal's diet. If a high-fat diet is essential for the study model, consider a stepwise introduction of this compound to allow for adaptation. | This compound's primary mechanism is the inhibition of dietary fat absorption. A very high-fat diet will lead to a larger amount of undigested fat in the feces, exacerbating steatorrhea.[1] |
| This compound Dosage Too High | Decrease the dose of this compound. A dose-response study may be necessary to identify the optimal therapeutic window with minimal GI side effects for your specific animal model and diet. | While a study in diet-induced obese F344 rats reported no oily stools at doses up to 50.7 mg/kg/day, this may not be true for all rodent strains or species.[2][3] |
| Animal Model Sensitivity | Consider the species and strain of the animal model. Some may be more prone to GI disturbances. If possible, pilot studies with different strains could identify a more tolerant model. | Different animal strains can have varying sensitivities to drug-induced gastrointestinal effects. |
| Gut Microbiota Imbalance | Consider co-administration of probiotics. While not specifically tested with this compound in animal models, probiotics have been shown to modulate gut microbiota and could potentially alleviate some GI side effects. Studies with Orlistat suggest that lipase inhibitors can alter the gut microbiota.[4][5][6][7][8] | Alterations in gut microbiota can influence gastrointestinal health. Probiotics may help restore a healthier gut environment.[9][10] |
| Lack of Fecal Bulk | Consider co-administration of dietary fiber, such as psyllium. This has been shown to help control the GI side effects of the lipase inhibitor Orlistat in humans by binding to undigested fats.[3][11] | Fiber can add bulk to the stool and may help manage the consistency of the feces, potentially reducing diarrhea and oily spotting. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound in rats to minimize GI side effects?
A study in diet-induced obese F344 rats showed that daily doses of 4.9, 14.9, and 50.7 mg/kg administered as a food admixture for three weeks did not result in oily stools, despite a dose-dependent increase in fecal fat content.[2][3] For oral gavage, doses of 3, 10, 30, and 100 mg/kg have also been used in rats to demonstrate the inhibition of fat absorption.[2][3] It is advisable to start with a lower dose and titrate up as needed for your specific experimental goals.
Q2: How can I quantitatively measure steatorrhea in my animal models?
Quantitative measurement of fecal fat is the most accurate method to assess steatorrhea. This typically involves a timed stool collection (e.g., 72 hours) and subsequent lipid extraction from the feces. The results can be expressed as the amount of fat excreted per day.
Q3: Are there any dietary recommendations for animals being treated with this compound?
To minimize steatorrhea, it is recommended to use a diet with a controlled and moderate fat content. If a high-fat diet is required for the study, a gradual introduction of this compound may help the animals adapt.
Q4: Can this compound be administered with food?
Yes, this compound has been successfully administered as a food admixture in rat studies.[2][3] This method can reduce the stress associated with oral gavage.
Q5: What are the expected effects of this compound on the gut microbiota?
Studies on the related lipase inhibitor, Orlistat, have shown that it can alter the gut microbiota composition in mice, including a reduction in the abundance of Firmicutes and an increase in Bacteroidetes.[4][5][7] While specific studies on this compound's impact on animal gut microbiota are limited, it is plausible that it may induce similar changes.[2]
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
1. Formulation:
-
This compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose sodium.[12][13]
2. Administration Methods:
-
Oral Gavage:
-
Gently restrain the rodent.
-
Use a proper size gavage needle for the animal (e.g., 20-gauge, 1.5-inch for mice; 16-18 gauge, 3-inch for rats).
-
Carefully insert the gavage needle into the esophagus and deliver the this compound suspension directly into the stomach.
-
The maximum recommended dosing volume is 10 mL/kg.
-
-
Voluntary Oral Administration in Jelly:
-
Food Admixture:
-
This compound can be mixed into a powdered high-fat diet at the desired concentration (e.g., 0.02%, 0.06%, and 0.2% w/w).[3]
-
Protocol 2: Assessment of Gastrointestinal Side Effects
1. Fecal Consistency and Diarrhea Scoring:
-
Observe the animals daily for signs of diarrhea.
-
Use a standardized scoring system to assess fecal consistency:
-
Score 0: Normal, well-formed pellets.
-
Score 1: Soft, but still formed pellets.
-
Score 2: Very soft, unformed stool.
-
Score 3: Watery diarrhea.[17]
-
-
Stools can be collected on paper towels to observe for "diarrhea marks" (water marks from wet stools) for semi-quantitative analysis.[18][19]
2. Quantitative Fecal Fat Analysis (Steatorrhea Assessment):
-
House animals in metabolic cages to allow for accurate collection of feces free from urine contamination.
-
Collect all feces over a 72-hour period.
-
Lyophilize and grind the fecal samples to a fine powder.
-
Perform lipid extraction using a method such as the Folch method (chloroform:methanol extraction).
-
The extracted lipid is then dried and weighed to determine the total fecal fat content.
3. Histopathological Examination:
-
At the end of the study, euthanize the animals and collect sections of the gastrointestinal tract (e.g., duodenum, jejunum, ileum, colon).
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope for any signs of inflammation, mucosal damage, or other abnormalities.[18][20]
Visualizations
Signaling Pathway of Pancreatic Lipase Secretion and Inhibition by this compound
Caption: Neurohormonal regulation of pancreatic lipase secretion and its inhibition by this compound.
Experimental Workflow for Assessing this compound's GI Effects
Caption: Workflow for evaluating the gastrointestinal effects of this compound in rodent models.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo metabolic investigation of this compound in normal versus pseudo-germ-free rats using UPLC-QTOFMS/MS and in silico toxicological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrointestinal side effects of orlistat may be prevented by concomitant prescription of natural fibers (psyllium mucilloid) | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Orlistat and ezetimibe could differently alleviate the high-fat diet-induced obesity phenotype by modulating the gut microbiota [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Orlistat ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of gut microbiota alterations following orlistat administration in obese mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The supplementation of the multi-strain probiotics WHHPRO™ alleviates high-fat diet-induced metabolic symptoms in rats via gut-liver axis [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Neurohormonal control of pancreatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neural and Hormonal Regulation of Pancreatic Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Regulation of Whole-Organ Pancreatic Secretion - The Exocrine Pancreas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cetilistat Dosage for Preclinical Obesity Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cetilistat in preclinical obesity models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of pancreatic and gastrointestinal lipases.[1][2][3][4][5] These enzymes are crucial for the digestion of dietary triglycerides into absorbable free fatty acids.[1] By binding to the active site of these lipases in the gut, this compound prevents the breakdown and subsequent absorption of dietary fats.[1] The undigested triglycerides are then excreted from the body in the feces, leading to reduced caloric intake and subsequent weight loss.[1][3] Importantly, this compound acts peripherally within the gastrointestinal tract and does not have a significant systemic absorption or effect on the central nervous system to suppress appetite.[2][4][5]
Q2: What are the recommended starting dosages for this compound in preclinical rodent models of obesity?
A2: The optimal dosage of this compound can vary depending on the specific rodent model and experimental design. However, published studies provide a strong basis for dose selection. For diet-induced obesity (DIO) models in rats, daily administration as a food admixture has been shown to be effective at doses of approximately 4.9, 14.9, and 50.7 mg/kg/day.[6][7][8] For acute oral fat load tests in rats, single doses of 3, 10, 30, and 100 mg/kg administered by oral gavage have been used to demonstrate a dose-dependent reduction in fat absorption.[6][7][8]
Q3: How does the efficacy of this compound in rodents compare to its efficacy in humans?
A3: this compound is noted to be significantly more potent against human pancreatic lipase than rat pancreatic lipase. In vitro studies have shown that this compound has an IC50 of 5.95 nmol/l for human pancreatic lipase and 54.8 nmol/l for rat pancreatic lipase, making it approximately 9.2 times more potent in humans.[6][8] This is an important consideration when translating findings from preclinical rodent models to clinical applications.
Q4: What are the common side effects of this compound observed in preclinical models, and how do they compare to Orlistat?
A4: The primary side effect associated with lipase inhibitors is gastrointestinal in nature, due to the increased excretion of undigested fats. This can manifest as oily stools or steatorrhea. However, a key finding in a study with diet-induced obese rats was the absence of oily stools at effective doses of this compound.[6] Clinical trials in humans have also suggested that this compound has a better tolerability profile and a lower incidence of gastrointestinal adverse events compared to Orlistat.[9][10][11]
Q5: Can this compound affect the absorption of other nutrients?
A5: Yes, as with other lipase inhibitors, there is a potential for reduced absorption of fat-soluble vitamins (A, D, E, and K) and other lipophilic nutrients.[3][12] When designing long-term studies, it is advisable to consider monitoring for potential deficiencies and to provide vitamin supplements if necessary.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected weight loss in the treatment group.
-
Possible Cause 1: Improper Drug Formulation or Administration.
-
Solution: Ensure that the this compound suspension for oral gavage is homogenous and stable. If preparing a food admixture, it is crucial to mix the drug thoroughly with the powdered diet to ensure uniform distribution. Inconsistent mixing can lead to variability in daily dosage and, consequently, in weight loss results.
-
-
Possible Cause 2: Variability in the Animal Model.
-
Solution: Diet-induced obesity models can exhibit significant individual variability in weight gain and response to treatment. It is important to have a sufficient number of animals per group to achieve statistical power. Baseline body weight and other metabolic parameters should be used to randomize animals into treatment groups to minimize inter-group variability.
-
-
Possible Cause 3: Palatability of Medicated Diet.
-
Solution: If administering this compound as a food admixture, monitor food intake closely, especially in the initial phase of treatment. A decrease in food consumption may indicate poor palatability. If this occurs, consider alternative administration methods such as oral gavage.
-
Issue 2: Difficulty in preparing a stable this compound suspension for oral gavage.
-
Possible Cause: Poor Solubility of this compound.
-
Solution: this compound is a lipophilic compound and is practically insoluble in water. A common and effective vehicle is a 0.5% methylcellulose suspension. To aid in suspension, a small amount of a surfactant like Tween 80 (e.g., 0.2%) can be included. Ensure vigorous mixing or sonication to achieve a uniform suspension before each administration.
-
Issue 3: Observation of oily discharge or loose stools in treated animals.
-
Possible Cause: High Dose of this compound or High Fat Content in the Diet.
-
Solution: While one key study in rats reported no oily stools, this effect is dose-dependent and related to the amount of fat in the diet. If this is observed and is a concern for animal welfare, consider reducing the dose of this compound or the percentage of fat in the diet. It is important to find a balance where efficacy is maintained without causing significant adverse effects.
-
Data Presentation
Table 1: this compound Dosage in Preclinical Rat Models
| Experimental Model | Animal Strain | Administration Route | Dosage | Key Findings | Reference |
| Oral Fat-Load Test | Sprague-Dawley Rats | Oral Gavage | 3, 10, 30, 100 mg/kg | Dose-dependent reduction in plasma triglyceride elevation after fat loading. | [6][7][8] |
| Diet-Induced Obesity | Fischer 344 Rats | Food Admixture | 4.9, 14.9, 50.7 mg/kg/day | Dose-dependent reduction in body weight gain and white adipose tissue weight; increased fecal fat excretion. | [6][7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (0.5% Methylcellulose Suspension)
-
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Tween 80 (optional, for improved suspension)
-
Purified water
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Prepare a 0.5% (w/v) methylcellulose solution. For 100 ml, heat approximately 30 ml of purified water to 60-70°C. Add 0.5 g of methylcellulose powder and stir vigorously to create a suspension.
-
Add the remaining 70 ml of cold purified water and continue to stir until the methylcellulose is fully dissolved and the solution is clear.
-
If using, add Tween 80 to a final concentration of 0.2% (v/v) and mix well.
-
Weigh the calculated amount of this compound powder and triturate it with a small volume of the methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve the final desired volume and a homogenous suspension.
-
Store the suspension appropriately (as per stability data, typically refrigerated) and ensure it is thoroughly mixed before each administration.
-
Protocol 2: Preparation of this compound as a Food Admixture
-
Materials:
-
This compound powder
-
Powdered high-fat diet
-
-
Procedure:
-
Calculate the amount of this compound required based on the target daily dose (mg/kg/day), the average body weight of the animals, and their average daily food intake. The formula is: Concentration (mg/g of diet) = (Target Dose (mg/kg/day) * Average Body Weight (kg)) / Average Daily Food Intake ( g/day )
-
Weigh the calculated amount of this compound.
-
To ensure homogenous mixing, use a geometric dilution method. Start by mixing the this compound with an equal amount of the powdered diet in a mortar and pestle or a suitable blender.
-
Continue to add progressively larger amounts of the powdered diet to the mixture, ensuring thorough mixing at each step, until the entire batch of diet is incorporated.
-
The medicated diet can then be provided in specialized food hoppers that minimize spillage.
-
Store the medicated diet in a cool, dark place to maintain drug stability. Prepare fresh batches regularly.
-
Visualizations
Caption: Mechanism of action of this compound in the intestinal lumen.
Caption: General experimental workflow for a preclinical obesity study.
References
- 1. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 2. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new lipase inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A systematic review on different models of inducing obesity in animals: Advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Efficiency and Safety of Pharmacological Approaches to the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. bulatpharmaceutical.com [bulatpharmaceutical.com]
troubleshooting inconsistent results in Cetilistat lipase inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cetilistat in lipase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of pancreatic and gastric lipases.[1][2] It acts locally in the gastrointestinal tract to prevent the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] this compound forms a stable, inactive complex with lipase, primarily by binding to the enzyme's active site, which involves a region known as the "lid region".[3][4] This inhibition of fat digestion and absorption leads to a reduction in caloric intake.[1][2]
Q2: What is the solubility and stability of this compound?
A2: this compound is a highly lipophilic compound.[5] It is slightly soluble in dimethyl sulfoxide (DMSO) and acetonitrile.[6][7] For in vitro assays, stock solutions are often prepared in DMSO.[1][8] Forced degradation studies have shown that this compound is susceptible to degradation under alkaline and thermal stress, with mild degradation observed in acidic conditions.[7][9] It is relatively stable under oxidative stress.[9]
Q3: What are the typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the lipase source and assay conditions. Reported values are summarized in the table below.
| Lipase Source | Assay Method | IC50 Value |
| Human Pancreatic Lipase | Quinine diimine dye colorimetric assay | ≤ 100 nM |
| Human Pancreatic Lipase | Not specified | 5.95 nM[8][10] |
| Porcine Pancreatic Lipase | Sodium hydroxide titration method | < 1 µM |
| Rat Pancreatic Lipase | Not specified | 54.8 nM[8][10] |
Q4: Can other components in my assay interfere with the results?
A4: Yes, several factors can interfere with lipase assay results. In automated analyzers, reagent carryover from triglyceride assays, which may contain microbial lipase, can lead to falsely elevated lipase values.[11] Additionally, the formation of insoluble long-chain fatty acids during the reaction can cause turbidity, interfering with spectrophotometric readings.[12] Some medications and their metabolites, if present in a sample, could also potentially affect lipase activity.[13]
Troubleshooting Guide
This guide addresses common issues encountered during this compound lipase inhibition assays.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent pipetting of viscous solutions (e.g., substrate emulsion, enzyme).- Incomplete mixing of assay components.- Temperature fluctuations across the assay plate. | - Use positive displacement pipettes for viscous liquids.- Ensure thorough mixing after each reagent addition.- Use a temperature-controlled plate reader or water bath. |
| Low or no lipase activity in controls | - Inactive enzyme due to improper storage or handling.- Incorrect buffer pH or composition.- Substrate degradation. | - Aliquot and store the enzyme at the recommended temperature. Avoid repeated freeze-thaw cycles.- Verify the pH and ionic strength of the buffer. A common buffer is Tris-HCl at pH 8.0.[1][3]- Prepare fresh substrate solution for each experiment. |
| Precipitate formation or turbidity in the assay wells | - Poor solubility of this compound at the tested concentrations.- Formation of insoluble fatty acids from substrate hydrolysis.[12]- Insoluble components in the enzyme or substrate preparations. | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity.[6]- Add a surfactant like Triton X-100 or an emulsifier like gum arabic to the assay buffer to prevent turbidity.[12]- Centrifuge enzyme and substrate solutions before use to remove any particulates. |
| Inconsistent dose-response curve | - this compound concentration range is not optimal.- Instability of this compound in the assay buffer over the incubation period.- Non-specific inhibition at high concentrations. | - Perform a wider range of serial dilutions to determine the optimal inhibitory range.- Minimize pre-incubation times if stability is a concern.- Evaluate the effect of the vehicle (e.g., DMSO) at the highest concentration used. |
| Edge effects in microplate assays | - Evaporation from the outer wells of the plate.- Temperature gradients across the plate. | - Fill the outer wells with buffer or water to create a humidity barrier.- Ensure the plate is evenly heated during incubation. |
Experimental Protocols
Pancreatic Lipase Inhibition Assay using a Colorimetric Method
This protocol is adapted from methods using p-nitrophenyl palmitate (pNPP) as a substrate.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
p-nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Further dilute in DMSO to create working stock solutions.
-
Prepare Enzyme Solution: Dissolve porcine pancreatic lipase in Tris-HCl buffer to the desired concentration. Keep on ice.
-
Prepare Substrate Solution: Dissolve pNPP in a suitable solvent like isopropanol. Then, emulsify this solution in Tris-HCl buffer containing Triton X-100.
-
Assay Protocol: a. Add a small volume of the this compound dilutions (or DMSO for control) to the wells of a 96-well plate. b. Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the reaction by adding the pNPP substrate solution to all wells. d. Immediately measure the absorbance at a specific wavelength (e.g., 405-410 nm) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition relative to the control and calculate the IC50 value.
Visualizations
Caption: Experimental workflow for a this compound lipase inhibition assay.
Caption: Troubleshooting decision tree for inconsistent assay results.
Caption: Mechanism of lipase inhibition by this compound.
References
- 1. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. 4.2. Pancreatic Lipase Inhibition Assay [bio-protocol.org]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. tmrjournals.com [tmrjournals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. wjpls.org [wjpls.org]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound (ATL-962), a novel lipase inhibitor: a 12-week randomized, placebo-controlled study of weight reduction in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. magistralbr.caldic.com [magistralbr.caldic.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Cetilistat Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of Cetilistat formulations. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guides & FAQs
This section is designed to provide solutions to specific issues that may arise during the formulation and evaluation of this compound.
| Question/Issue | Possible Causes | Troubleshooting Suggestions |
| Low in vitro dissolution rate of this compound from a solid dispersion. | 1. Incomplete amorphization of this compound. 2. Inappropriate carrier selection. 3. Unoptimized drug-to-carrier ratio. 4. Recrystallization of this compound during storage or dissolution. | 1. Confirm the amorphous state using techniques like PXRD or DSC. If crystalline peaks are present, optimize the manufacturing process (e.g., increase cooling rate in melt extrusion, optimize solvent evaporation rate). 2. Screen different carriers such as copovidone, HPMC, or Soluplus® to find one with better miscibility with this compound. 3. Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5) and evaluate their dissolution profiles to find the optimal ratio. 4. Incorporate a secondary stabilizing polymer or a surfactant into the formulation. Ensure storage conditions are controlled (low humidity and temperature). |
| Phase separation or drug precipitation observed upon aqueous dispersion of a this compound SNEDDS formulation. | 1. Poor emulsification of the system. 2. Insufficient drug solubility in the formulation components. 3. Supersaturation leading to precipitation upon dilution. | 1. Increase the surfactant-to-oil ratio. Screen different surfactants and co-surfactants to find a combination with a higher HLB value that promotes the formation of a stable nanoemulsion. 2. Re-evaluate the solubility of this compound in the chosen oil, surfactant, and co-surfactant. Select components with higher solubilizing capacity for this compound. 3. Incorporate a precipitation inhibitor, such as HPMC or PVP, into the SNEDDS formulation to maintain a supersaturated state in the gastrointestinal tract. |
| High variability in in vivo pharmacokinetic data. | 1. Inconsistent formulation performance. 2. Variability in the animal model (e.g., diet, gut physiology). 3. Issues with the analytical method for drug quantification. | 1. Ensure the formulation is homogenous and that the manufacturing process is well-controlled and reproducible. For SNEDDS, check for uniform droplet size upon emulsification. 2. Standardize the experimental conditions for the animal studies, including fasting/feeding protocols and the use of a consistent diet. 3. Validate the analytical method for this compound quantification in plasma according to ICH guidelines, ensuring adequate accuracy, precision, and sensitivity.[1] |
| Low drug entrapment efficiency in Solid Lipid Nanoparticles (SLNs). | 1. Poor solubility of this compound in the lipid matrix. 2. Drug expulsion during lipid crystallization. 3. High concentration of surfactant leading to drug partitioning into the aqueous phase. | 1. Select a lipid in which this compound has higher solubility at both room and elevated temperatures. 2. Use a blend of lipids to create a less ordered crystalline structure (nanostructured lipid carriers - NLCs), which can accommodate more drug. Optimize the cooling process to control crystallization. 3. Optimize the surfactant concentration to ensure nanoparticle stability without excessive drug solubilization in the external phase. |
Data Presentation: Comparative Performance of Formulation Strategies
Table 1: Solubility of this compound Solid Dispersions with Different Carriers
| Formulation | Carrier | Drug:Carrier Ratio (w/w) | Solubility (mg/L) at 37°C | Fold Increase in Solubility |
| Crystalline this compound | - | - | < 10 | - |
| Solid Dispersion 1 | Copovidone | 1:2 | Significantly Increased | Data not quantified |
| Solid Dispersion 2 | Hydroxypropyl Cellulose (HPC) | 1:2 | Significantly Increased | Data not quantified |
| Solid Dispersion 3 | Copovidone + HPC | 1:2 | Significantly Increased | Data not quantified |
Data derived from patent CN105796567B, which indicates a significant increase in solubility without providing exact quantitative values.[2]
Table 2: In Vitro Dissolution of Orlistat from a Solid SNEDDS (S-SNEDDS) Formulation [3]
| Formulation | Time (minutes) | % Drug Dissolved |
| Raw Orlistat Powder | 45 | No significant dissolution |
| Orlistat S-SNEDDS | 45 | 98.12 ± 0.83 |
Table 3: In Vivo Performance of Orlistat S-SNEDDS in Rats (Fecal Fat Excretion) [3][4]
| Treatment Group | Total Fecal Fat Excretion over 48h (g) |
| Vehicle Control | 32.79 ± 3.15 |
| Raw Orlistat Powder | 38.56 ± 2.98 |
| Orlistat S-SNEDDS | 45.23 ± 3.45* |
*Significantly higher fat excretion compared to the raw Orlistat group (p<0.05), indicating enhanced lipase inhibition in vivo.[3][4]
Experimental Protocols
Detailed methodologies for the preparation of various this compound formulations are provided below.
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Copovidone (e.g., Kollidon® VA 64)
-
Dichloromethane (or another suitable organic solvent)
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and Copovidone in a desired ratio (e.g., 1:3 w/w).
-
Dissolve both components in a sufficient volume of dichloromethane in a round-bottom flask with stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
Continue evaporation until a solid film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it gently using a mortar and pestle, and pass it through a sieve (e.g., 60 mesh) to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Objective: To formulate this compound into SLNs to improve its oral absorption.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
High-pressure homogenizer
-
Water bath
-
Magnetic stirrer
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse or dissolve the accurately weighed this compound in the molten lipid with stirring to form the lipid phase.
-
In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase to form the aqueous phase.
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 500-1500 bar) for several cycles (e.g., 3-5 cycles).
-
Cool the resulting nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form SLNs.
-
Store the SLN dispersion at a controlled temperature.
Protocol 3: Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To develop a SNEDDS formulation of this compound for spontaneous nanoemulsion formation in the GI tract.
Materials:
-
This compound
-
Oil (e.g., Capryol® 90, Lauroglycol® 90)
-
Surfactant (e.g., Cremophor® EL, Solutol® HS 15)[3]
-
Co-surfactant (e.g., Transcutol® HP)
Equipment:
-
Vortex mixer
-
Magnetic stirrer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-nanoemulsifying region. This involves preparing various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Accurately weigh the chosen oil, surfactant, and co-surfactant in a glass vial according to the optimized ratio determined from the phase diagram.
-
Add the accurately weighed this compound to the excipient mixture.
-
Gently heat the mixture in a water bath (e.g., 40-50°C) and vortex or stir until a clear, homogenous liquid is formed.
-
To evaluate the self-emulsification performance, add a small amount of the prepared SNEDDS formulation (e.g., 1 mL) to a larger volume of purified water (e.g., 250 mL) with gentle agitation and observe the formation of a clear or slightly bluish-white nanoemulsion.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN105796567B - this compound solid dispersion and pharmaceutical preparation thereof - Google Patents [patents.google.com]
- 3. Orlistat-loaded solid SNEDDS for the enhanced solubility, dissolution, and in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Cetilistat Degradation in Long-Term Storage
Welcome to the technical support center for Cetilistat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of this compound during long-term storage and experimental procedures. Here you will find troubleshooting guides and frequently asked questions to address potential challenges in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound is most susceptible to degradation under alkaline and thermal stress.[1][2] Mild degradation has also been observed under acidic conditions. Conversely, it has been shown to be stable under oxidative stress.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Based on general guidelines for active pharmaceutical ingredients (APIs), this compound should be stored in a well-closed container at controlled room temperature, protected from moisture and excessive heat. Specific recommendations may vary based on the formulation. Long-term stability testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. For APIs intended for storage in a freezer, a temperature of -20°C ± 5°C is recommended.
Q3: Are there any known incompatibilities with common pharmaceutical excipients?
A3: While comprehensive public data on drug-excipient compatibility for this compound is limited, patent literature indicates that common excipients such as microcrystalline cellulose, mannitol, lactose, croscarmellose sodium, and magnesium stearate have been used in tablet formulations, suggesting a degree of compatibility. However, it is always recommended to conduct compatibility studies with your specific formulation to mitigate any potential interactions that could accelerate degradation.
Q4: How can I monitor the stability of my this compound samples?
A4: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and reliable way to monitor the stability of this compound.[1][2] This method can separate the active ingredient from its degradation products, allowing for accurate quantification of the remaining intact drug.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation pathway for this compound under hydrolytic (acidic and alkaline) and thermal stress is the cleavage of the ester linkage in the benzoxazinone ring. This would likely result in the formation of 2-amino-5-methylbenzoic acid and hexadecyl chloroformate, which can further degrade. The exact structures of all degradation products would require detailed characterization using techniques like LC-MS/MS and NMR.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low assay value for this compound in a stored sample. | - Inappropriate storage conditions (high temperature or humidity).- Incompatibility with container closure system.- Interaction with formulation excipients. | - Verify storage conditions and ensure they align with recommendations.- Evaluate the suitability of the container closure system for preventing moisture ingress.- Conduct drug-excipient compatibility studies. |
| Appearance of unknown peaks in the HPLC chromatogram of a stability sample. | - Degradation of this compound.- Presence of impurities in excipients.- Leaching from the container closure system. | - Perform forced degradation studies to tentatively identify degradation products.- Analyze excipients for potential impurities.- Conduct a leachable and extractable study on the container closure system. |
| Changes in physical appearance of the solid this compound (e.g., color change, clumping). | - Exposure to light or moisture.- Polymorphic transformation. | - Store in a light-resistant container and in a desiccated environment.- Characterize the solid-state properties of the material using techniques like XRPD and DSC. |
| Inconsistent results in stability studies. | - Non-validated analytical method.- Inhomogeneous samples.- Fluctuations in storage conditions. | - Ensure the use of a fully validated, stability-indicating analytical method.- Implement a robust sample preparation procedure to ensure homogeneity.- Continuously monitor and control the environmental chambers used for storage. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Method | Duration | % Degradation | Reference |
| Acidic | 0.01N HCl at room temperature | 15 min | 5.38% | [1] |
| Alkaline | 0.01N NaOH at room temperature | 15 min | 18.66% | [1] |
| Oxidative | 3% H₂O₂ at room temperature | 5 days | No degradation | [1] |
| Thermal | Heat | Varies | Significant degradation | [1][2] |
| Photolytic | UV light (254nm) | 24 hrs | Moderate degradation | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a typical stability-indicating RP-HPLC method for the quantification of this compound and the separation of its degradation products.
-
Chromatographic System:
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in a minimal amount of DMSO and make up the volume with acetonitrile to obtain a stock solution of 1000 µg/mL.[1]
-
Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 20-100 µg/mL).[1]
-
-
Preparation of Sample Solution:
-
For bulk drug, prepare a solution of known concentration in the mobile phase.
-
For dosage forms, weigh and finely powder a representative number of units. Transfer a quantity of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add a minimal amount of DMSO, sonicate to dissolve, and then make up the volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the concentration of this compound in the samples by comparing the peak area with that of the standard.
-
Visualizations
Caption: Proposed degradation pathway of this compound under hydrolytic and thermal stress.
Caption: General experimental workflow for this compound stability testing.
References
Cetilistat Interference in Biochemical Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Cetilistat in various biochemical assays. This compound, a potent inhibitor of pancreatic lipase, is primarily used in obesity research and management.[1] Its mechanism of action, which involves blocking the absorption of dietary fats, can sometimes lead to unexpected results in common laboratory tests.[1] This guide offers detailed methodologies, data summaries, and visual aids to help you identify, understand, and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an experimental anti-obesity drug that functions as a potent and specific inhibitor of pancreatic lipase.[2][3] Pancreatic lipase is a key enzyme responsible for breaking down dietary triglycerides into smaller, absorbable molecules like free fatty acids and monoglycerides.[1] By inhibiting this enzyme, this compound prevents the digestion and subsequent absorption of fat from the gastrointestinal tract, leading to a reduction in caloric intake.[1]
Q2: Can this compound interfere with assays other than lipase activity assays?
While this compound is designed to be specific for pancreatic lipase, its chemical properties and mechanism of action could potentially interfere with other biochemical assays. For instance, as a lipophilic molecule, it might interact with components of assays that involve lipid-based substrates or detection systems. While direct interference in common assays like glucose uptake, LDH, or MTT has not been extensively documented in publicly available literature, its structural analog, Orlistat, has been shown to affect cell proliferation and other metabolic processes, suggesting that similar off-target effects or assay interference could be possible with this compound.[4]
Q3: What are the typical signs of this compound interference in an assay?
Signs of interference can include:
-
Unexpectedly high or low readings: this compound might directly interact with assay reagents, leading to false positive or false negative results.
-
High variability between replicates: This could indicate inconsistent interactions of this compound with the assay components.
-
Non-linear dose-response curves: If you are testing the effect of another compound in the presence of this compound, interference might lead to an atypical dose-response relationship.
-
Precipitation or turbidity: this compound's lipophilic nature might cause it to precipitate in aqueous assay buffers, interfering with optical measurements.
Troubleshooting Guides
Issue 1: Suspected Interference in a Colorimetric Assay
Problem: You are observing unexpected color changes or absorbance readings in a colorimetric assay (e.g., Bradford protein assay, MTT cell viability assay) when this compound is present.
Possible Cause: this compound, or its benzoxazine ring structure, may absorb light at the same wavelength as your assay's chromophore, or it might chemically react with the assay reagents.
Troubleshooting Steps:
-
Run a control with this compound alone: Prepare a sample containing only the assay buffer and this compound at the concentration used in your experiment. Measure the absorbance at the assay wavelength to check for intrinsic absorbance of this compound.
-
Test for chemical reactivity: Incubate this compound with the assay's chromogenic substrate in the absence of the enzyme or cells. Any color change would indicate a direct chemical reaction.
-
Use an alternative assay: If interference is confirmed, consider using an assay with a different detection method (e.g., a fluorescence-based assay if you were using a colorimetric one).
-
Sample cleanup: If possible, use a sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove this compound before performing the assay.
Issue 2: Suspected Interference in a Fluorescence-Based Assay
Problem: You are seeing quenching or an unexpected increase in fluorescence in your assay when this compound is included.
Possible Cause: this compound might be autofluorescent at the excitation/emission wavelengths of your assay, or it could be quenching the fluorescent signal of your probe.
Troubleshooting Steps:
-
Measure the fluorescence of this compound alone: Prepare a sample with only the assay buffer and this compound and measure its fluorescence at the assay's excitation and emission wavelengths.
-
Perform a quenching control: If this compound is not autofluorescent, test its ability to quench the fluorescence of your probe by mixing them in the absence of the biological sample.
-
Shift the wavelength: If possible, use a fluorescent probe that excites and emits at wavelengths where this compound does not interfere.
-
Use a time-resolved fluorescence (TRF) assay: TRF assays can often reduce interference from short-lived background fluorescence.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity and effects observed in various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 | Assay Method | Reference |
| Pancreatic Lipase | Human | 5.95 nM | Not specified | [5] |
| Pancreatic Lipase | Rat | 54.8 nM | Not specified | [5] |
| Pancreatic Lipase | Human | ≤ 100 nM | Quinine diimine dye colorimetric assay | [6] |
| Pancreatic Lipase | Porcine | < 1 µM | Sodium hydroxide titration method | [6] |
| Trypsin | Porcine | > 500 nM (4% inhibition) | 4-nitroaniline release assay | [6] |
| Chymotrypsin | Bovine | > 500 nM (12.5% inhibition) | 4-nitroaniline release assay | [6] |
Table 2: Clinical Effects of this compound (12-week study)
| Parameter | This compound Dose (t.i.d.) | Placebo | % Change vs. Placebo | Reference |
| Body Weight | 60 mg | -2.4 kg | -0.9 kg | [6] |
| 120 mg | -1.1 kg | [6] | ||
| 240 mg | -1.7 kg | [6] | ||
| Total Cholesterol | Not specified | Not specified | -3 to -11% | [7] |
| LDL Cholesterol | Not specified | Not specified | -3 to -11% | [7] |
Experimental Protocols
Pancreatic Lipase Activity Assay (p-Nitrophenyl Palmitate Method)
This protocol is a common method for measuring pancreatic lipase activity and can be used to assess the inhibitory effect of compounds like this compound.
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (pH 8.5)
-
Isopropanol
-
Bovine serum albumin (BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of pNPP in isopropanol.
-
Prepare a working solution of pancreatic lipase in Tris-HCl buffer containing BSA.
-
Add the Tris-HCl buffer to the wells of a 96-well plate.
-
Add the test compound (this compound) or vehicle control to the appropriate wells.
-
Add the pancreatic lipase solution to all wells and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPP stock solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of pNPP hydrolysis from the linear portion of the absorbance curve. The percentage of inhibition is calculated by comparing the rate in the presence of this compound to the rate in the vehicle control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to understanding and troubleshooting this compound interference.
Caption: this compound inhibits pancreatic lipase, preventing the breakdown of dietary triglycerides.
References
- 1. Lipid Metabolism [promega.com]
- 2. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic shifts induced by fatty acid synthase inhibitor orlistat in non-small cell lung carcinoma cells provide novel pharmacodynamic biomarkers for positron emission tomography and magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (ATL-962), a novel pancreatic lipase inhibitor, ameliorates body weight gain and improves lipid profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Index of Cetilistat in Research
Welcome to the technical support center for researchers working with Cetilistat. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your research and enhance the therapeutic index of this potent pancreatic lipase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a peripherally acting anti-obesity agent that functions as a potent and selective inhibitor of pancreatic lipase. Pancreatic lipase is a key enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides in the intestine. By inhibiting this enzyme, this compound prevents the digestion and absorption of dietary fats, leading to a reduction in caloric intake and subsequent weight loss. Unlike some other anti-obesity drugs, this compound does not act on the central nervous system to suppress appetite.
Q2: What are the known side effects of this compound and how can they be mitigated in a research setting?
A2: The most common side effects of this compound are gastrointestinal in nature and are a direct consequence of its mechanism of action. These include oily stools (steatorrhea), fecal urgency, increased flatus, and abdominal discomfort. In a preclinical research setting, these effects can be managed by:
-
Controlling Dietary Fat: The incidence and severity of gastrointestinal side effects are directly related to the amount of fat in the diet. Utilizing a standardized, controlled-fat diet in animal models can help in obtaining consistent results and minimizing animal discomfort.
-
Dose Optimization: Titrating the dose of this compound can help find a balance between efficacy and adverse effects.
-
Supportive Care: Ensuring adequate hydration and monitoring the overall health of the animals is crucial.
Q3: How can the therapeutic index of this compound be enhanced?
A3: Enhancing the therapeutic index of this compound involves strategies to either increase its efficacy, decrease its toxicity, or both. Key research avenues include:
-
Combination Therapies: Co-administration of this compound with other metabolic drugs may offer synergistic effects. For instance, combining it with agents that modulate appetite, such as GLP-1 receptor agonists, or with drugs that improve insulin sensitivity, like metformin, could lead to greater weight loss and better metabolic outcomes.
-
Novel Drug Delivery Systems: Developing advanced formulations, such as nanoparticles or controlled-release systems, can help to localize the drug's action in the gastrointestinal tract, potentially reducing systemic exposure and side effects. Lipid-based formulations are a promising approach for lipophilic drugs like this compound.
-
Gut Microbiota Modulation: The gut microbiome plays a significant role in metabolism and obesity. Investigating how this compound affects the gut microbiota and how, in turn, the microbiota influences this compound's efficacy and side effects could open new avenues for improving its therapeutic profile.
Q4: What is the solubility profile of this compound and what are the recommended solvents for in vitro experiments?
A4: this compound is a lipophilic compound and is practically insoluble in water. It has slight solubility in DMSO and acetonitrile. For in vitro assays, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the assay buffer. It is important to be mindful of the final DMSO concentration in the assay, as high concentrations can affect enzyme activity and cell viability.
Troubleshooting Guides
In Vitro Pancreatic Lipase Inhibition Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in results | - Inconsistent mixing of the substrate emulsion- Temperature fluctuations- Pipetting errors | - Ensure the substrate emulsion is homogenous before each use.- Use a temperature-controlled plate reader or water bath.- Use calibrated pipettes and proper pipetting techniques. |
| Low enzyme activity | - Inactive enzyme- Incorrect buffer pH | - Use a fresh batch of pancreatic lipase and store it properly.- Verify the pH of the assay buffer (typically around 8.0). |
| This compound precipitation in assay | - Exceeding solubility limit- High final concentration of organic solvent | - Prepare a fresh, lower concentration stock solution in DMSO.- Ensure the final DMSO concentration in the assay is low (e.g., <1%). |
In Vivo Animal Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent food intake | - Animal stress- Palatability of the drug-mixed feed | - Acclimatize animals to handling and the experimental setup.- If mixing this compound with feed, ensure it is done uniformly. Consider alternative oral dosing methods like gavage if palatability is an issue. |
| Severe gastrointestinal side effects | - High-fat diet in combination with a high dose of this compound | - Reduce the fat content of the diet or lower the dose of this compound.- Monitor animals closely for signs of distress and provide supportive care. |
| Variable drug absorption | - Inconsistent formulation and administration | - Use a consistent and well-characterized vehicle for oral administration.- Ensure accurate and consistent dosing for each animal. The high bile acid concentration in rats can affect the absorption of lipophilic drugs. |
Quantitative Data Summary
Preclinical Efficacy of this compound
| Parameter | Species | IC₅₀ Value | Reference |
| Human Pancreatic Lipase Inhibition | In vitro | 5.95 nM | |
| Rat Pancreatic Lipase Inhibition | In vitro | 54.8 nM |
Clinical Efficacy of this compound (12-week studies)
| Dosage | Mean Weight Loss (kg) | Change in LDL Cholesterol | Change in HbA1c (in diabetic patients) | Reference |
| 60 mg t.i.d. | 3.3 | Significant reduction | - | |
| 80 mg t.i.d. | 3.85 | - | Significant reduction | |
| 120 mg t.i.d. | 3.5 | Significant reduction | Significant reduction | |
| 240 mg t.i.d. | 4.1 | Significant reduction | - | |
| Orlistat (120 mg t.i.d.) | 3.78 | - | Significant reduction | |
| Placebo | 2.4 - 2.86 | - | - |
Key Experimental Protocols
Pancreatic Lipase Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of this compound against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl butyrate (pNPB) as substrate
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of pancreatic lipase in Tris-HCl buffer.
-
Prepare a substrate solution of pNPB in a suitable solvent like acetonitrile or isopropanol.
-
In a 96-well plate, add:
-
Tris-HCl buffer
-
This compound solution (at various concentrations) or vehicle (DMSO)
-
Pancreatic lipase solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPB substrate solution to all wells.
-
Measure the absorbance at 405 nm every minute for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical relationship for enhancing this compound's therapeutic index.
Caption: this compound's mechanism of action via pancreatic lipase inhibition.
Caption: A typical preclinical experimental workflow for an anti-obesity drug.
Validation & Comparative
A Head-to-Head Comparison of Lipase Inhibitors: Cetilistat vs. Orlistat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Cetilistat and Orlistat, two prominent peripherally acting anti-obesity drugs. Both agents function by inhibiting gastrointestinal lipases, thereby reducing the absorption of dietary fats. This analysis synthesizes data from in vitro studies and clinical trials to evaluate their comparative efficacy, safety, and biochemical properties.
Mechanism of Action: Inhibiting Fat Digestion
Both this compound and Orlistat share a common mechanism of action: the inhibition of gastric and pancreatic lipases.[1] These enzymes are critical for the digestion of dietary triglycerides, breaking them down into absorbable free fatty acids and monoglycerides.[2] By binding to these lipases, the inhibitors render them inactive. As a result, a significant portion of dietary fat passes through the gastrointestinal tract undigested and is excreted, leading to a reduction in caloric intake and subsequent weight loss.[2][3][4] Orlistat, a hydrogenated derivative of lipstatin, forms a covalent bond with the active serine site of the lipases, leading to irreversible inactivation.[5] this compound, a novel benzoxazinone inhibitor, also binds to the active site of pancreatic lipase, preventing the enzyme from interacting with dietary fat.[2][6]
Biochemical Properties: In Vitro Potency
In vitro assays are crucial for determining the intrinsic inhibitory potential of compounds against their target enzymes. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. Both this compound and Orlistat are highly potent, nanomolar inhibitors of pancreatic lipase.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Human Pancreatic Lipase | 5.95 nM | [7] |
| This compound | Rat Pancreatic Lipase | 54.8 nM | [7] |
| Orlistat | Rat Pancreatic Lipase | 6.8 nM | [3] |
Data indicates that both drugs are potent inhibitors in the low nanomolar range, suggesting high affinity for the target lipase enzyme.
Clinical Performance: Efficacy and Safety
Clinical trials provide the most relevant data for comparing the real-world performance of therapeutic agents. Multiple Phase II studies have directly compared this compound with Orlistat and a placebo.
Efficacy in Obese Patients with Type 2 Diabetes
A 12-week, randomized, double-blind study evaluated the efficacy of different doses of this compound against Orlistat (120 mg) and placebo in obese patients with type 2 diabetes who were also receiving metformin.[8] The primary endpoint was the change in body weight from baseline.
| Treatment Group (three times daily) | Mean Weight Loss (kg) | p-value vs. Placebo |
| Placebo | 2.86 | - |
| This compound 40 mg | 2.94 | 0.958 |
| This compound 80 mg | 3.85 | 0.01 |
| This compound 120 mg | 4.32 | 0.0002 |
| Orlistat 120 mg | 3.78 | 0.008 |
Source: Data from a Phase 2 trial in obese diabetic patients.[8]
The results show that this compound at doses of 80 mg and 120 mg produced a statistically significant weight loss comparable to, or slightly greater than, that achieved with 120 mg of Orlistat.[8] Both active treatments also led to significant reductions in glycosylated hemoglobin (HbA1c).[5][9]
Safety and Tolerability Profile
A key differentiator between this compound and Orlistat in clinical studies is their tolerability, particularly concerning gastrointestinal side effects. These adverse events are a direct consequence of the drugs' mechanism of action but can significantly impact patient compliance.
| Parameter | This compound (80/120 mg) | Orlistat (120 mg) | Placebo |
| Discontinuation due to Adverse Events | ~2.5 - 5.0% | ~11.6 - 12% | ~6.4% |
Source: Data compiled from Phase II clinical trial reports.[8][10]
Clinical data consistently indicates that this compound is better tolerated than Orlistat.[1][5][9] The rate of discontinuation due to adverse events in the Orlistat group was significantly higher than in the high-dose this compound and placebo groups, with gastrointestinal events being the primary cause.[8] While both drugs can cause side effects like oily stools and flatus, these are reported to be less frequent and less severe with this compound.[1][9]
Experimental Protocols
Pancreatic Lipase Inhibition Assay (In Vitro)
The following is a representative protocol for determining the in vitro inhibitory activity of lipase inhibitors, synthesized from established methodologies.
Objective: To measure the IC50 value of a test compound against pancreatic lipase.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (PNPB) as substrate
-
Tris-HCl or Sodium Phosphate buffer (pH ~8.0)
-
Test compounds (this compound, Orlistat) dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of pancreatic lipase in the chosen buffer. Prepare a stock solution of the pNPP substrate in a suitable solvent like isopropanol.
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, Orlistat) in DMSO.
-
Assay Reaction:
-
In a 96-well plate, add a specific volume of buffer.
-
Add a small volume of the test compound solution at various concentrations. A positive control (known inhibitor like Orlistat) and a negative control (DMSO vehicle) should be included.
-
Add the pancreatic lipase solution to each well and pre-incubate the mixture at 37°C for approximately 15 minutes.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
-
Measurement: Immediately place the microplate in a reader and monitor the increase in absorbance at 405-415 nm over time (e.g., 30 minutes) at 37°C. The absorbance is due to the formation of p-nitrophenol upon substrate hydrolysis.
-
Calculation:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Clinical Trial Workflow (Phase II)
The design of clinical trials comparing this compound and Orlistat typically follows a structured, multi-phase process to ensure robust and unbiased data collection.
Conclusion
Both this compound and Orlistat are effective pancreatic and gastric lipase inhibitors that promote weight loss by reducing dietary fat absorption. In vitro data confirms that both are highly potent inhibitors. Clinical evidence suggests that this compound (at 80 mg and 120 mg doses) demonstrates comparable efficacy to Orlistat (120 mg) in reducing body weight and improving glycemic control in obese patients with type 2 diabetes.[8] The primary advantage of this compound appears to be its superior tolerability profile, with a significantly lower incidence of treatment-limiting gastrointestinal adverse events compared to Orlistat.[8][9][10] This improved safety profile may lead to better patient adherence and could position this compound as a favorable alternative in the pharmacotherapy of obesity.
References
- 1. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. degree-of-in-vivo-inhibition-of-human-gastric-and-pancreatic-lipases-by-orlistat-tetrahydrolipstatin-thl-in-the-stomach-and-small-intestine - Ask this paper | Bohrium [bohrium.com]
- 5. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of pancreatic lipase in vitro by the covalent inhibitor tetrahydrolipstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
validating the long-term safety of Cetilistat in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the long-term preclinical safety of Cetilistat, a novel pancreatic lipase inhibitor for the treatment of obesity. Due to the limited availability of detailed, publicly accessible long-term preclinical data for this compound, this guide uses Orlistat, another drug in the same class with a well-documented preclinical safety profile, as a primary comparator. The experimental protocols described are based on established regulatory guidelines for pharmaceutical safety testing.
Mechanism of Action: Pancreatic Lipase Inhibition
This compound and Orlistat share a common mechanism of action. They are potent, reversible inhibitors of gastrointestinal lipases, primarily pancreatic lipase. This enzyme is crucial for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. By inhibiting this enzyme in the lumen of the stomach and small intestine, these drugs reduce the absorption of dietary fats, leading to a caloric deficit and subsequent weight loss.
Caption: Mechanism of action of pancreatic lipase inhibitors.
Comparative Preclinical Safety Data
The following tables summarize the available long-term preclinical safety data for this compound and Orlistat. It is important to note that detailed public reports on the long-term toxicology of this compound are scarce. Its approval in Japan by the Pharmaceuticals and Medical Devices Agency (PMDA) in 2013 indicates that a comprehensive preclinical safety package was submitted and reviewed, and no prohibitive safety concerns were identified.[1]
Carcinogenicity Studies
| Parameter | This compound | Orlistat |
| Species | Data not publicly available. Likely conducted in rats and mice as per standard regulatory requirements. | Rat and Mouse |
| Duration | Likely 2 years for standard bioassays. | 2 years |
| Dosing | Data not publicly available. | Rat: Up to 1000 mg/kg/dayMouse: Up to 1500 mg/kg/day |
| Key Findings | No major carcinogenic potential was likely identified, leading to regulatory approval. | Did not show a carcinogenic potential in either species at the tested doses. |
| Human Relevance | Not applicable due to lack of data. | The doses in rats and mice represent 46 and 38 times the daily human dose, respectively, based on body surface area. Animal studies have suggested a potential risk of colorectal cancer due to excess fat in the colon, but large-scale human cohort studies have not confirmed this risk.[2] |
Chronic Toxicity Studies
| Parameter | This compound | Orlistat |
| Species | Rat (short-term, 3 weeks)[3] | Rat and other species (data from long-term studies not detailed in publicly available summaries) |
| Duration | 3 weeks (longer-term data not publicly available) | Likely up to 6-12 months as per standard requirements. |
| Key Findings (Short-term) | Dose-dependent increase in fecal fat content, decrease in body weight gain, and reduction in white adipose tissue. No oily stools were reported in the animal model.[3] | Similar effects on fat absorption and body weight are well-established. |
| Adverse Effects | In a study on its metabolism, an in silico toxicological evaluation of its metabolites was performed.[4] | Long-term use in humans is associated with gastrointestinal side effects. Rare cases of severe liver injury have been reported post-marketing, though a causal relationship has not been definitively established.[5] |
Cardiovascular Safety
| Parameter | This compound | Orlistat |
| Preclinical Assessment | Data not publicly available. Standard preclinical cardiovascular safety assessments would have been required for regulatory submission. | Data from specific preclinical cardiovascular safety studies are not detailed in publicly available summaries. |
| Clinical Observations | Clinical trials have not reported significant cardiovascular adverse events. | Clinical trials have shown beneficial effects on cardiovascular risk factors such as blood pressure and lipid profiles, secondary to weight loss. |
Experimental Protocols
The following are detailed methodologies for key long-term preclinical safety studies, based on international regulatory guidelines (e.g., ICH S1B, S1C). These represent the likely protocols followed for both this compound and Orlistat.
Two-Year Rodent Carcinogenicity Bioassay
This study is designed to assess the carcinogenic potential of a substance after long-term administration.
-
Animal Model: Typically, Sprague-Dawley rats and CD-1 mice are used. Both male and female animals are included.
-
Dosage: At least three dose levels are used, plus a concurrent control group. The high dose is typically the Maximum Tolerated Dose (MTD), which is determined in shorter-term (e.g., 3-6 month) toxicity studies. The lower doses are fractions of the MTD.
-
Route of Administration: The route should be relevant to the intended clinical use. For orally administered drugs like this compound, this is typically via oral gavage or mixed in the diet.
-
Duration: The study duration is 24 months (104 weeks).
-
Endpoints and Assessments:
-
Clinical Observations: Daily checks for clinical signs of toxicity and mortality.
-
Body Weight and Food Consumption: Measured weekly for the first few months and then bi-weekly or monthly.
-
Hematology and Clinical Chemistry: Blood samples are collected at interim points (e.g., 6, 12, 18 months) and at terminal sacrifice to assess effects on blood cells and organ function.
-
Gross Pathology: At the end of the study, all animals undergo a complete necropsy. All organs are examined for macroscopic abnormalities.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. Any gross lesions and target tissues from lower dose groups are also examined.
-
Caption: Workflow for a 2-Year Rodent Carcinogenicity Study.
Preclinical Cardiovascular Safety Assessment
These studies are designed to identify potential adverse effects on cardiovascular function.
-
In Vitro hERG Assay: This is a standard initial screen to assess the potential for a drug to block the hERG potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.
-
In Vivo Cardiovascular Study in Conscious Animals:
-
Animal Model: Typically conducted in a non-rodent species such as beagle dogs or non-human primates, which have cardiovascular systems more similar to humans. Animals are often instrumented with telemetry devices.
-
Parameters Measured:
-
Electrocardiogram (ECG): Heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTc).
-
Hemodynamics: Arterial blood pressure (systolic, diastolic, mean) and heart rate.
-
-
Study Design: A crossover design is often used where each animal receives the vehicle control and multiple dose levels of the test compound on different days. Data is collected continuously before and for a specified period after dosing.
-
-
Follow-up Studies: If any concerns are identified, further studies in anesthetized animal models may be conducted to investigate the mechanisms of the cardiovascular effects.[6]
Conclusion
The long-term preclinical safety profile of this compound is inferred to be acceptable based on its regulatory approval in Japan. For its comparator, Orlistat, extensive preclinical testing, including 2-year carcinogenicity studies in rodents, did not reveal a carcinogenic potential. The primary safety considerations for this class of drugs, based on both preclinical and clinical data, are related to the gastrointestinal effects stemming from their mechanism of action and, in the case of Orlistat, rare post-marketing reports of hepatotoxicity.[5] Researchers and drug development professionals should consider these factors when evaluating the safety of new pancreatic lipase inhibitors. The provided experimental protocols offer a framework for the types of long-term safety studies required for the development of such compounds.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. [PDF] this compound (ATL-962), a Novel Pancreatic Lipase Inhibitor, Ameliorates Body Weight Gain and Improves Lipid Profiles in Rats | Semantic Scholar [semanticscholar.org]
- 4. In vivo metabolic investigation of this compound in normal versus pseudo-germ-free rats using UPLC-QTOFMS/MS and in silico toxicological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updated ICH Guidance Opens the Door to Forego Two-Year Rat Carcinogenicity Study, Enabling Six-Month Testing for More Compounds | Taconic Biosciences [taconic.com]
- 6. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Cetilistat and Orlistat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two pancreatic lipase inhibitors, Cetilistat and Orlistat, intended for an audience of researchers, scientists, and drug development professionals. The information presented is based on available data from clinical trials and scientific literature, offering a quantitative and qualitative assessment of the adverse events associated with these anti-obesity agents.
Executive Summary
This compound and Orlistat are both effective in promoting weight loss by inhibiting the absorption of dietary fats. Their mechanism of action, centered on the inhibition of pancreatic lipase, is directly linked to their primary side effects, which are gastrointestinal in nature. Clinical trial data suggests that while both drugs share a similar spectrum of adverse events, this compound may offer a more favorable tolerability profile, with a lower incidence and severity of certain gastrointestinal side effects compared to Orlistat. This improved tolerability may lead to better patient adherence to treatment.
Mechanism of Action: Pancreatic Lipase Inhibition
Both this compound and Orlistat exert their therapeutic effect by inhibiting pancreatic lipase, a key enzyme in the digestion of dietary triglycerides. By blocking the action of this enzyme in the gastrointestinal tract, these drugs prevent the breakdown of triglycerides into absorbable free fatty acids and monoglycerides. The undigested fats are then excreted from the body, leading to a reduction in caloric intake from fat.
Comparative Side Effect Profile: Quantitative Data
The following table summarizes the incidence of common gastrointestinal adverse events reported in clinical trials for this compound and Orlistat. It is important to note that direct head-to-head comparisons are limited, and incidence rates can vary across different studies due to variations in study design, patient populations, and dietary fat intake.
| Adverse Event | This compound (Incidence %) | Orlistat (Incidence %) | Placebo (Incidence %) |
| Gastrointestinal | |||
| Oily Spotting | 1.8 - 2.8[1][2] | 4.4 - 26.6[3] | 0.2 - 1.3[3] |
| Flatus with Discharge | 1.8 - 2.8[1][2] | 2.1 - 23.9[3] | 0.2 - 1.4[3] |
| Fecal Urgency | - | 2.8 - 22.1[3] | 1.7 - 6.7[3] |
| Fatty/Oily Stool | 14[4] | 5.5 - 20.0[3] | 0.6 - 2.9[3] |
| Increased Defecation | 26[4] | 2.6 - 10.8[3] | 0.8 - 4.1[3] |
| Fecal Incontinence | - | 1.8 - 7.7[3] | 0.2 - 0.9[3] |
| Abdominal Pain/Discomfort | 19[4] | up to 25.5[3] | up to 21.4[3] |
| Soft Stools | 28[4] | - | 8[4] |
| Discontinuation due to Adverse Events | 2.5 - 7.6[5] | 8.8 - 11.6[3][5] | 5.0 - 6.4[3][5] |
Note: The data presented is a range compiled from multiple sources and may not be from direct head-to-head trials in all cases. The specific dosages and trial populations should be considered when interpreting these figures.
Clinical studies have suggested that the gastrointestinal side effects of this compound are generally mild to moderate in severity.[2] In a head-to-head phase 2 clinical trial, discontinuation due to adverse events was notably lower in the this compound groups compared to the Orlistat group, with gastrointestinal events being the primary reason for discontinuation in the latter.[5][6]
Experimental Protocols
The assessment of gastrointestinal side effects in clinical trials of this compound and Orlistat primarily relies on patient-reported outcomes (PROs). These are collected through structured patient diaries and questionnaires.
General Methodology for Assessing Gastrointestinal Adverse Events:
-
Patient Diaries: Participants are provided with daily diaries to record the incidence, frequency, and severity of specific gastrointestinal symptoms. These symptoms typically include oily spotting, flatus with discharge, fecal urgency, fatty/oily stool, increased defecation, and fecal incontinence. Severity is often rated on a scale (e.g., mild, moderate, severe).
-
Validated Questionnaires: Standardized and validated questionnaires, such as the Patient-Reported Outcomes Measurement Information System (PROMIS) Gastrointestinal Symptom Scales, may be used to systematically assess a broader range of gastrointestinal symptoms and their impact on quality of life.[7][8][9] These questionnaires cover domains such as gas and bloating, diarrhea, constipation, and abdominal pain.[8]
-
Adverse Event Reporting: Investigators collect and document all adverse events reported by participants at regular study visits. The relationship of the adverse event to the study drug is assessed by the investigator. In some Orlistat trials, gastrointestinal adverse events were specifically coded if the participant reported them as "bothersome".[10][11]
-
Data Analysis: The incidence of each adverse event is calculated as the percentage of patients in each treatment group experiencing the event at least once. The severity and duration of events are also analyzed.
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. Comparative Efficiency and Safety of Pharmacological Approaches to the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. scispace.com [scispace.com]
- 6. Weight loss, HbA1c reduction, and tolerability of this compound in a randomized, placebo-controlled phase 2 trial in obese diabetics: comparison with orlistat (Xenical) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of the NIH Patient-Reported Outcomes Measurement Information System (PROMIS) Gastrointestinal Symptom Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-Reported Outcomes in Gastroenterology: Clinical and Research Applications [jnmjournal.org]
- 10. Assessment of Adverse Events in Protocols, Clinical Study Reports, and Published Papers of Trials of Orlistat: A Document Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Adverse Events in Protocols, Clinical Study Reports, and Published Papers of Trials of Orlistat: A Document Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Cetilistat's Therapeutic Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cetilistat with alternative anti-obesity medications and outlines a strategy for validating predictive biomarkers for its therapeutic response. The information is supported by experimental data and detailed methodologies to facilitate further research and development.
This compound, a pancreatic lipase inhibitor, offers a peripherally acting approach to weight management by reducing the absorption of dietary fats.[1][2] Unlike centrally acting anti-obesity drugs, it does not affect appetite but works directly in the gastrointestinal tract.[1][2] This guide delves into the specifics of this compound, compares its performance with other prominent obesity treatments, and proposes a framework for identifying and validating biomarkers to predict patient response to this therapeutic agent.
Comparative Analysis of Anti-Obesity Medications
To provide a clear perspective on this compound's position in the current therapeutic landscape, the following table summarizes its performance in comparison to other widely used anti-obesity drugs.
| Feature | This compound | Orlistat | Liraglutide | Semaglutide |
| Mechanism of Action | Pancreatic Lipase Inhibitor[1][2] | Pancreatic Lipase Inhibitor[3] | GLP-1 Receptor Agonist[4][5] | GLP-1 Receptor Agonist[4][6] |
| Administration | Oral[7] | Oral[3] | Subcutaneous Injection[6] | Subcutaneous Injection[6] |
| Reported Efficacy (Weight Loss) | 3.85-4.32 kg over 12 weeks[8] | ~3.78 kg over 12 weeks[8] | ~5-8% of initial body weight[6] | ~15% of initial body weight over 68 weeks[6] |
| Effect on HbA1c | Significant reduction in diabetic patients[8] | Reduction in diabetic patients | Significant reduction in diabetic patients[9] | Significant reduction in diabetic patients[9] |
| Common Side Effects | Gastrointestinal (oily stools, flatulence)[3] | Gastrointestinal (oily stools, flatulence, fecal incontinence)[3][7] | Gastrointestinal (nausea, vomiting, diarrhea)[6] | Gastrointestinal (nausea, vomiting, diarrhea)[6] |
| Tolerability | Generally better tolerated than Orlistat[3] | Gastrointestinal side effects can lead to discontinuation[8] | Generally well-tolerated, with transient GI issues[6] | Generally well-tolerated, with transient GI issues[6] |
A Proposed Framework for Validating Predictive Biomarkers for this compound
The identification of predictive biomarkers is crucial for personalizing obesity treatment and improving therapeutic outcomes. While specific biomarkers for this compound response are not yet established, this section outlines a comprehensive experimental workflow for their discovery and validation.
Key Experimental Protocols
This section provides detailed methodologies for key experiments integral to the validation of biomarkers for this compound.
Pancreatic Lipase Inhibition Assay
This in vitro assay is fundamental to confirming the mechanism of action of this compound and can be used to screen for individual variations in drug-target interaction.
Objective: To measure the inhibitory effect of this compound on pancreatic lipase activity.
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl palmitate (pNPP) as a substrate
-
Tris-HCl buffer (pH 8.0)
-
This compound (and other inhibitors for comparison)
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of pancreatic lipase in Tris-HCl buffer.
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well plate, add the lipase solution to each well.
-
Add the different concentrations of this compound or control inhibitors to the respective wells.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol production, which is indicative of lipase activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).[10]
Fecal Fat Quantification
This assay directly measures the in vivo effect of this compound on fat absorption and is a primary endpoint for assessing its efficacy.
Objective: To quantify the amount of fat excreted in the feces of patients treated with this compound.
Materials:
-
72-hour stool collection kits
-
Homogenizer
-
Soxhlet extraction apparatus
-
Petroleum ether (or other suitable solvent)
-
Gravimetric balance
Protocol:
-
Patients are instructed to consume a diet with a consistent and known fat content (e.g., 100g/day) for 3 days prior to and during the 72-hour stool collection period.
-
The entire stool sample from the 72-hour period is collected.
-
The total weight of the collected stool is recorded.
-
A representative sample of the homogenized stool is taken for analysis.
-
The sample is dried to a constant weight.
-
The dried sample is subjected to fat extraction using a Soxhlet apparatus with petroleum ether.
-
After extraction, the solvent is evaporated, and the remaining fat is weighed.
-
The total fecal fat excretion over 24 hours is calculated and compared to baseline or a placebo group.[11][12]
Adipokine Profiling
Adipokines are hormones secreted by adipose tissue that play a role in metabolism and inflammation. Profiling changes in adipokine levels can provide insights into the systemic effects of this compound-induced weight loss.
Objective: To measure the levels of key adipokines (e.g., leptin, adiponectin) in the serum of patients before and after this compound treatment.
Materials:
-
Patient serum samples (collected at baseline and post-treatment)
-
Enzyme-linked immunosorbent assay (ELISA) kits specific for the adipokines of interest
-
Microplate reader
Protocol:
-
Serum samples are collected from patients at baseline and at specified time points during this compound treatment.
-
The serum is separated and stored at -80°C until analysis.
-
The concentrations of specific adipokines (e.g., leptin, adiponectin, resistin) are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, serum samples and standards are added to microplate wells pre-coated with antibodies specific to the target adipokine.
-
A detection antibody conjugated to an enzyme is added, followed by a substrate.
-
The resulting colorimetric reaction is measured using a microplate reader.
-
The concentration of the adipokine in the samples is determined by comparison to the standard curve.
-
Changes in adipokine levels are correlated with the therapeutic response to this compound.
Signaling Pathways and Logical Relationships
Understanding the underlying biological pathways is essential for rational biomarker development.
Pancreatic Lipase Inhibition by this compound
This compound's mechanism of action is a direct inhibition of pancreatic lipase in the gastrointestinal tract.
Logical Relationship of a Predictive Biomarker
A validated predictive biomarker would allow for the stratification of patients based on their likely response to this compound.
Conclusion
The validation of predictive biomarkers for this compound holds the promise of advancing personalized medicine in the field of obesity. By identifying which patients are most likely to respond favorably, clinicians can optimize treatment strategies, improve patient outcomes, and minimize exposure to potentially ineffective therapies. The experimental framework and detailed protocols provided in this guide offer a roadmap for researchers to undertake this critical area of investigation. Further research into the genetic, metabolomic, and proteomic factors influencing individual responses to lipase inhibitors will be instrumental in realizing the full potential of this compound and other anti-obesity medications.
References
- 1. researchgate.net [researchgate.net]
- 2. Central nervous system biomarkers for antiobesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 5. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 6. Comparative Effectiveness of Semaglutide, Liraglutide, Orlistat, and Phentermine for Weight Loss in Obese Individuals: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Anti-obesity drug discovery: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Assessing the Clinical Relevance of Cetilistat's In Vitro Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Cetilistat, a novel pancreatic lipase inhibitor, with the established drug Orlistat. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions and workflows, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's preclinical profile and its potential clinical relevance in the management of obesity.
Quantitative Comparison of In Vitro Lipase Inhibition
The in vitro potency of a drug is a critical early indicator of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and Orlistat against pancreatic lipase, the primary target for these anti-obesity agents.
| Compound | Enzyme Source | IC50 Value | Reference |
| This compound | Human Pancreatic Lipase | 5.95 nM | [1] |
| Porcine Pancreatic Lipase | < 1 µM | [2] | |
| Orlistat | Pancreatic Lipase | 100 - 200 nM | [3] |
| Porcine Pancreatic Lipase | ~10.1 nM (5 ng/ml) | [4] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Deciphering the Molecular Mechanisms of Lipase Inhibition
This compound and Orlistat, while both targeting pancreatic lipase, exhibit distinct molecular mechanisms of action. Orlistat is well-characterized as an irreversible inhibitor that forms a covalent bond with the serine 152 residue within the active site of the lipase.[5] This covalent modification permanently inactivates the enzyme.
In contrast, molecular docking studies suggest that this compound interacts with the "lid region" of human pancreatic lipase.[6] This region is a flexible loop that covers the active site, and its conformation is crucial for substrate binding. By binding to this lid region, this compound is thought to induce conformational changes that prevent the substrate from accessing the active site, thereby inhibiting lipid digestion.[6]
Figure 1: Comparative Molecular Mechanisms of this compound and Orlistat.
Experimental Protocols: In Vitro Pancreatic Lipase Inhibition Assay
The following protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against pancreatic lipase using the substrate p-nitrophenyl palmitate (pNPP).
1. Materials and Reagents:
-
Porcine Pancreatic Lipase (or Human Pancreatic Lipase)
-
p-Nitrophenyl Palmitate (pNPP)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor compound (this compound, Orlistat, or test compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in a suitable solvent like isopropanol.
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Tris-HCl buffer
-
Inhibitor solution (or vehicle control)
-
Pancreatic lipase solution
-
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes) using a microplate reader maintained at 37°C. The increase in absorbance corresponds to the formation of p-nitrophenol, a product of pNPP hydrolysis by lipase.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. mdpi.com [mdpi.com]
- 4. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tmrjournals.com [tmrjournals.com]
Safety Operating Guide
Proper Disposal of Cetilistat: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Cetilistat, a potent pancreatic lipase inhibitor used in obesity research, to ensure the safety of laboratory personnel and environmental protection.
This compound, a white powder, is considered hazardous if ingested, inhaled, or it comes into contact with skin or eyes.[1] Therefore, adherence to strict safety and disposal protocols is essential. The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, in some cases, the Drug Enforcement Administration (DEA).[2][3]
Hazard Identification and Safety Data
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary safety precautions. Personal protective equipment (PPE) must be worn at all times when handling this compound.
| Hazard & Safety Information | Specification | Source(s) |
| Physical State | White to Off-White Solid/Powder | [1][4] |
| Potential Health Effects | Hazardous if ingested, inhaled, or in contact with skin/eyes. May cause damage to lungs, nervous system, and mucous membranes with prolonged exposure. | [1] |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, impervious and fire/flame resistant clothing, and suitable chemical-resistant gloves. | [4][5] |
| Handling | Handle in a well-ventilated area. Avoid the formation of dust and aerosols. | [4] |
| First Aid - Eyes | Immediately flush eyes with plenty of water for at least 15 minutes. | [1][4] |
| First Aid - Skin | Wash off with soap and plenty of water after taking off contaminated clothing. | [4][5] |
| First Aid - Inhalation | Move the individual to fresh air. | [5] |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. | [4] |
**Regulatory Framework
The management of laboratory chemical waste is governed by stringent federal and state regulations. The EPA's RCRA provides guidelines for the management of hazardous waste from its generation to its final disposal.[3] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management policies.[2]
Step-by-Step Disposal Protocol for this compound
The fundamental principle of laboratory waste management is that no procedure should begin without a clear plan for the disposal of all generated waste, both hazardous and non-hazardous.[6]
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the this compound waste is unused pure chemical, a reaction byproduct, or contaminated labware (e.g., gloves, weighing boats, pipette tips).
-
Segregate Waste: Do not mix this compound waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemical wastes must not be mixed.[6][7]
-
Solid Waste: Place solid this compound powder, reaction byproducts, or contaminated solids into a designated, properly labeled, and sealed waste container.[5][6]
-
Liquid Waste: Collect any solutions containing this compound in a compatible, leak-proof container.
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container.[8]
-
Empty Containers: Empty this compound containers should be managed according to your institution's policy. Some institutions may require all empty chemical containers to be treated as hazardous waste.[6]
-
Step 2: Container Management and Labeling
-
Use Appropriate Containers: Ensure waste containers are made of a material compatible with this compound and are in good condition. Keep containers closed except when adding waste.[5][9]
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[7] Include the date accumulation started and any other information required by your institution.
Step 3: Storage of Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to prevent spills.[9]
Step 4: Disposal Request and Pickup
-
Contact EHS: Once the waste container is full, or if the project is complete, contact your institution's EHS department to arrange for a waste pickup.
-
Documentation: Complete any required waste disposal forms or tags accurately and completely.
Disposal Method:
-
Non-hazardous pharmaceutical waste should ideally be disposed of in a solid waste landfill or incinerated.[10]
-
Hazardous pharmaceutical waste is most commonly treated by incineration at a permitted facility.[2] The specific disposal route for this compound will be determined by your institution's EHS department based on a full hazard characterization.
Experimental Protocols
The provided search results did not contain specific experimental protocols for the disposal of this compound. The disposal procedure is dictated by regulatory guidelines for chemical and pharmaceutical waste, not by experimental methodologies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound msds | PDF [slideshare.net]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pha.usm.my [pha.usm.my]
- 8. Laboratory Waste Management Solutions | Stericycle [stericycle.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Cetilistat
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Cetilistat in a laboratory setting. Adherence to these procedures is essential to ensure the safety of all personnel and to maintain a compliant research environment.
Hazard Assessment and Control Banding
This compound is a potent pancreatic lipase inhibitor.[1][2] While some safety data sheets (SDS) may classify it as non-hazardous, it is prudent to handle it as a potentially hazardous compound until more comprehensive toxicological data is available.
In the absence of a specific Occupational Exposure Limit (OEL) for this compound, the principle of Control Banding should be applied. Control banding is a risk assessment and management strategy that groups chemicals into "bands" based on their hazard potential, which then corresponds to a set of control measures.[3][4][5][6] For novel pharmaceutical compounds with limited toxicological information like this compound, a conservative approach is recommended, placing it in a band that requires stringent controls to minimize exposure.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory where this compound is handled. Should provide a complete seal around the eyes to protect from dust particles and splashes. |
| Hand Protection | Nitrile Gloves | Chemical-resistant nitrile gloves are required. Double-gloving is recommended, especially when handling the pure compound or preparing solutions. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat must be worn to protect against spills. |
| Respiratory Protection | N95 Respirator | An N95 respirator or higher should be used when handling powdered this compound outside of a containment system (e.g., chemical fume hood) to prevent inhalation of airborne particles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and operational integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled with the chemical name, hazard information, and date of receipt.
2. Preparation of Solutions:
-
All weighing and preparation of this compound solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
When dissolving this compound, add the solvent slowly to the powder to prevent splashing.
3. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
For small powder spills, gently cover with a damp paper towel to prevent the powder from becoming airborne, then wipe up and place in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
All personnel involved in the cleanup must wear the appropriate PPE.
-
Thoroughly decontaminate the spill area after cleanup.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing boats, paper towels) should be collected in a dedicated, labeled hazardous waste container.[7][8][9][10]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[7][9]
-
Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of as non-hazardous waste.[8][10]
2. Waste Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7][11]
-
Never dispose of this compound down the drain or in the regular trash.[7][8]
-
Maintain accurate records of all hazardous waste generated and disposed of.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps in the safe handling of this compound, from initial preparation to final disposal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Control Banding in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 4. ftp.cdc.gov [ftp.cdc.gov]
- 5. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 6. vula.uct.ac.za [vula.uct.ac.za]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. sfasu.edu [sfasu.edu]
- 9. essex.ac.uk [essex.ac.uk]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
